molecular formula C7H14ClNO B8186364 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride

5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride

Cat. No.: B8186364
M. Wt: 163.64 g/mol
InChI Key: FISJCUMQHGUFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-oxaspiro[2.5]octan-8-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-6-1-4-9-5-7(6)2-3-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISJCUMQHGUFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1N)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxa-spiro[2.5]oct-8-ylamine HCl (CAS 2407051-41-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride, a novel spirocyclic building block. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into its synthesis, characterization, and potential applications, grounded in established chemical principles and authoritative literature.

Introduction and Strategic Importance

5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride belongs to the increasingly important class of oxa-spirocycles. Spirocyclic scaffolds are of significant interest in modern drug discovery due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of an oxygen atom into the spirocyclic core, as in this compound, offers a strategic advantage by modulating key physicochemical properties. Research has shown that this modification can dramatically improve aqueous solubility and lower lipophilicity compared to carbocyclic analogues, addressing common challenges in drug development.[1][2]

The 5-oxa-spiro[2.5]octane moiety can be considered a bioisosteric replacement for other common cyclic structures, such as morpholine or piperidine, while offering a unique structural vector and improved metabolic stability.[3] This makes 5-Oxa-spiro[2.5]oct-8-ylamine HCl a valuable building block for medicinal chemistry programs aiming to explore novel chemical space and optimize lead compounds.

Physicochemical and Structural Properties

A summary of the key properties for the hydrochloride salt of the title compound is presented below. These values are compiled from supplier data and computational models.

PropertyValueSource
CAS Number 2407051-41-4J&W Pharmlab[4]
Molecular Formula C₇H₁₄ClNOJ&W Pharmlab[4]
Molecular Weight 163.65 g/mol J&W Pharmlab[4]
IUPAC Name 5-Oxa-spiro[2.5]octan-8-amine hydrochloride---
Structure (Illustrative)
Canonical SMILES C1CC2(C1)OCC(C2)N.Cl---

Proposed Synthesis and Mechanistic Rationale

Synthesis_Pathway cluster_0 Step 1: Iodocyclization cluster_1 Step 2: Azide Displacement cluster_2 Step 3: Reduction & Salt Formation A 1-(Cyclopropyl)but-3-en-1-ol B 8-Iodo-5-oxaspiro[2.5]octane A->B I₂, NaHCO₃ CH₃CN, rt C 8-Iodo-5-oxaspiro[2.5]octane D 8-Azido-5-oxaspiro[2.5]octane C->D NaN₃ DMSO, 85°C E 8-Azido-5-oxaspiro[2.5]octane F 5-Oxa-spiro[2.5]octan-8-amine E->F H₂/Pd-C MeOH, rt G Target HCl Salt F->G HCl in Ether

Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 8-Iodo-5-oxaspiro[2.5]octane

  • Rationale: This step utilizes a well-established electrophilic iodocyclization. The alkene attacks the iodine, forming a cyclic iodonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the former double bond to form the tetrahydrofuran ring of the spirocycle. Sodium bicarbonate is used to neutralize the HI generated in situ.

  • Procedure:

    • To a solution of 1-(Cyclopropyl)but-3-en-1-ol (1.0 equiv.) in acetonitrile (0.1 M), add sodium bicarbonate (3.0 equiv.).

    • Cool the mixture to room temperature and add iodine (3.0 equiv.) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the iodo-spirocycle.

Step 2: Synthesis of 8-Azido-5-oxaspiro[2.5]octane

  • Rationale: The iodide is a good leaving group and can be displaced by the azide anion via an Sₙ2 reaction. DMSO is an excellent polar aprotic solvent for this type of transformation.

  • Procedure:

    • Dissolve the 8-Iodo-5-oxaspiro[2.5]octane (1.0 equiv.) in DMSO (0.2 M).

    • Add sodium azide (1.5 equiv.) and heat the mixture to 85 °C.

    • Stir for 4-6 hours until TLC analysis indicates complete consumption of the iodide.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure. The resulting azide is often used in the next step without further purification.

Step 3: Synthesis of 5-Oxa-spiro[2.5]octan-8-amine HCl

  • Rationale: The azide is cleanly reduced to the primary amine via catalytic hydrogenation. Palladium on carbon is a standard and efficient catalyst for this transformation. The resulting free base is then converted to the more stable and handleable hydrochloride salt.

  • Procedure:

    • Dissolve the crude 8-Azido-5-oxaspiro[2.5]octane (1.0 equiv.) in methanol (0.1 M).

    • Carefully add 10% Palladium on carbon (5-10 mol% Pd).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude free amine.

    • Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C.

    • Slowly add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white or off-white solid.

Quality Control and Analytical Workflow

Ensuring the identity, purity, and stability of the final compound is paramount. A multi-technique approach is required for a self-validating system of quality control.

QC_Workflow cluster_0 Primary Analysis cluster_1 Confirmation & Final Report NMR 1H & 13C NMR Structure Structure Confirmation NMR->Structure MS LC-MS MS->Structure HPLC HPLC-UV/ELSD Purity Purity Assay (>97%) HPLC->Purity CoA Certificate of Analysis Structure->CoA Purity->CoA

Caption: A standard quality control workflow for compound validation.
Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides definitive information on the proton environment. Expected signals would include characteristic shifts for the cyclopropyl protons, the methylene protons adjacent to the ether oxygen, and the methine proton bearing the amine group.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule, including the spiro-carbon.

    • Rationale: NMR is the gold standard for unambiguous structure elucidation of small molecules.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC: A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid) would be developed to assess purity and identify any potential impurities.

    • MS: Electrospray ionization (ESI) in positive mode would be used to confirm the molecular weight of the free base (expected [M+H]⁺ at m/z ≈ 128.1).

    • Rationale: This technique confirms the molecular weight and provides a highly sensitive assessment of sample purity.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A validated HPLC method (using UV or Evaporative Light Scattering Detection - ELSD, as the chromophore is weak) is used for quantitative purity analysis.

    • Rationale: HPLC provides the primary data for determining the chemical purity, typically reported as a percentage area.[5]

  • Certificate of Analysis (CoA):

    • A CoA is the final document summarizing all QC data. It should include the compound's identity, appearance, batch number, and results from all analytical tests performed (e.g., NMR, LCMS, HPLC purity).[5][6]

Applications in Drug Discovery and Medicinal Chemistry

5-Oxa-spiro[2.5]oct-8-ylamine HCl is a valuable building block for several strategic applications:

  • Scaffold Hopping and Bioisosterism: The spirocyclic oxetane core can serve as a three-dimensional, metabolically stable bioisostere for morpholine, piperidine, and other cyclic amines commonly found in bioactive molecules.[3] This allows for the exploration of new intellectual property space and the potential to overcome liabilities associated with the original scaffolds.

  • Improved Physicochemical Properties: As demonstrated for the broader class of oxa-spirocycles, this motif is expected to impart increased aqueous solubility and reduced lipophilicity (logP) compared to its all-carbon counterparts.[1][2] This is highly advantageous for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

  • Novel Structural Vectors: The rigid spirocyclic framework orients substituents in well-defined vectors in 3D space. The primary amine serves as a versatile chemical handle for derivatization, allowing for the systematic exploration of the surrounding pharmacophore space through amide couplings, reductive aminations, and other standard transformations.

Supplier Information

This compound is available as a research chemical from several specialized suppliers. Researchers should always request a batch-specific Certificate of Analysis to verify purity and identity before use.

SupplierProduct NameCAS NumberNotes
J&W Pharmlab 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride2407051-41-4Primary supplier found for the HCl salt.[4]
Advanced ChemBlocks 5-oxaspiro[2.5]octan-8-amine1314397-79-9Offers the free base.[7]
BLDpharm 5-OXaspiro[2.5]octan-8-amine1314397-79-9Offers the free base. Provides links to analytical data.[8]
ECHEMI 5-Oxaspiro[2.5]octan-8-one1368764-75-3Lists a ketone precursor, which could be an intermediate.[9]

References

  • Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13734-13748. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). [Image]. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. Available at: [Link]

  • Singh, F. V., & Wirth, T. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1860-1883. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 11(02). Available at: [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]

  • Organic Chemistry Frontiers. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. 8, 834-869. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed Central. Available at: [Link]

  • Semantic Scholar. (2020). Chemical Space Exploration of Oxetanes. Available at: [Link]

  • Khriachtchev, L., et al. (2014). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PubMed Central. Available at: [Link]

  • Gevorgyan, V., et al. (2015). Silver(I)-Catalyzed Dearomatization of Alkyne-Tethered Indoles: Divergent Synthesis of Spirocyclic Indolenines and Carbazoles. Organic Letters, 17(18), 4538-4541. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Gevorgyan, V., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6464-6467. Available at: [Link]

Sources

Introduction: The Rise of Three-Dimensional Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Oxa-Spiro[2.5]octane Derivatives

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized drug-like properties is a perpetual challenge. For decades, the focus has often been on flat, aromatic molecules. However, the industry is increasingly embracing three-dimensional (3D) molecular architectures to explore new chemical space and overcome the limitations of traditional scaffolds.[1] Among these, spirocycles—bicyclic systems joined by a single, quaternary carbon atom—have emerged as "privileged structural motifs."[2] Their inherent rigidity and complex 3D topology offer a unique platform for designing potent and selective therapeutics.[2][3]

This guide focuses on a specific and promising class of these molecules: the 5-oxa-spiro[2.5]octane derivatives . This scaffold, featuring a cyclopropane ring fused to a tetrahydropyran ring via a spiro-center, presents a unique combination of structural rigidity, polarity, and synthetic accessibility. Its distinctive architecture can profoundly influence critical physicochemical properties, including lipophilicity, solubility, pKa, and metabolic stability, which are the cornerstones of a successful drug candidate's pharmacokinetic profile.[4][5]

This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive analysis of the core physicochemical properties of 5-oxa-spiro[2.5]octane derivatives, grounded in established scientific principles. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for property assessment, and support key claims with authoritative references.

Core Structural Features and Their Physicochemical Implications

The 5-oxa-spiro[2.5]octane core imparts a defined three-dimensional geometry. Unlike flexible aliphatic chains or flat aromatic rings, the spirocyclic fusion locks the two rings in a nearly orthogonal orientation.

  • Stereochemical Complexity & Rigidity : The spirocyclic center is a quaternary sp3-hybridized carbon, which imparts significant rigidity. This conformational constraint reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity and selectivity.[3]

  • Increased sp3 Fraction (Fsp3) : The high content of sp3-hybridized carbons contributes to a higher Fsp3 value, a molecular descriptor correlated with increased clinical success.[1] This is attributed to the improved physicochemical properties, such as higher aqueous solubility, that often accompany greater three-dimensionality.[1]

  • Hydrogen Bond Acceptor : The oxygen atom within the tetrahydropyran ring is a potential hydrogen bond acceptor, a crucial feature for molecular recognition and for improving solubility.

  • Metabolic Stability : The quaternary spiro-carbon is inherently resistant to oxidative metabolism, a common pathway for drug degradation. Incorporating this motif can shield adjacent functional groups and improve the metabolic half-life of a compound.[6][7]

Caption: General structure of the 5-oxa-spiro[2.5]octane core.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Expertise & Experience: The introduction of a spirocyclic center often serves to modulate, and frequently lower, the lipophilicity of a molecule when replacing flatter, more "greasy" moieties like long alkyl chains or certain aromatic systems.[7] For 5-oxa-spiro[2.5]octane derivatives, the presence of the ether oxygen atom and the compact 3D structure can lead to a more favorable balance of lipophilicity and polarity compared to purely carbocyclic analogues. This can enhance aqueous solubility while often maintaining sufficient membrane permeability. Swapping a morpholine ring for an azaspirocycle, for instance, has been shown to lower LogD values effectively.[1]

Experimental Protocol: High-Throughput LogD Determination via RP-HPLC

This method correlates the retention time of a compound on a reverse-phase (RP) high-performance liquid chromatography (HPLC) column with its lipophilicity. It is a rapid and resource-efficient alternative to the traditional shake-flask method.[8]

Principle: A compound's retention on a nonpolar stationary phase is proportional to its lipophilicity. By calibrating the system with compounds of known LogD values, the LogD of an unknown compound can be determined from its retention time.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare stock solutions (e.g., 10 mM in DMSO) of a set of 5-10 commercially available drugs with well-documented LogD7.4 values spanning a relevant range (e.g., -1 to 5).

  • Preparation of Test Compound: Prepare a stock solution of the 5-oxa-spiro[2.5]octane derivative at the same concentration (10 mM in DMSO).

  • Mobile Phase Preparation: Prepare an aqueous mobile phase (e.g., 10 mM ammonium acetate in water, pH 7.4) and an organic mobile phase (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Flow Rate: 0.5 mL/min.

    • Gradient: A fast linear gradient, for example, from 5% to 95% organic phase over 5 minutes.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS).

  • Calibration Curve: Inject the standard compounds and record their retention times (t_R). Plot the known LogD7.4 values against the measured t_R to generate a calibration curve.

  • Sample Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time.

  • LogD Calculation: Interpolate the LogD7.4 of the test compound from its retention time using the linear regression equation derived from the calibration curve.

Trustworthiness: The protocol's validity is ensured by the quality of the calibration curve (R² > 0.98). Including a quality control (QC) standard of a known compound in each run confirms system suitability and accuracy.

Caption: Experimental workflow for high-throughput LogD determination.

Computational Prediction of Lipophilicity

Quantitative Structure-Property Relationship (QSPR) models are invaluable for predicting lipophilicity in the early stages of discovery.[9] Various algorithms exist, with cLogP (calculated LogP) being one of the most common.

Methodology:

  • Structure Input: The 2D structure of the 5-oxa-spiro[2.5]octane derivative is used as input.

  • Fragment-Based Calculation: The molecule is broken down into atomic or fragmental contributions, for which lipophilicity values have been empirically derived.

  • Correction Factors: Adjustments are made for intramolecular interactions (e.g., hydrogen bonding, electronic effects).

  • Software: Numerous commercial and open-source software packages (e.g., ChemDraw, RDKit) can perform these calculations. For example, the XLogP3 algorithm is a widely used atom-type-based method.[10]

Data Summary: Lipophilicity
CompoundMolecular FormulaPredicted LogPSource
1-Oxaspiro[2.5]octaneC₇H₁₂O1.5[10]
6-Oxaspiro[2.5]octane-5,7-dioneC₇H₈O₃0.5[11]
5-Methyl-1-oxa-5-azaspiro[2.5]octaneC₇H₁₃NO0.481[12]

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that dictates the concentration of a drug in the gastrointestinal fluid and plasma, directly impacting its absorption and bioavailability.[13]

Expertise & Experience: The rigid, 3D nature of spirocycles can disrupt efficient crystal lattice packing compared to their planar counterparts.[2] This disruption can lower the energy required to break the crystal lattice, potentially leading to improved aqueous solubility. The polar ether group in the 5-oxa-spiro[2.5]octane scaffold further contributes to favorable interactions with water molecules. Therefore, these derivatives are often rationally designed to enhance the solubility of a lead compound.[1][2]

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Turbidimetric)

This method provides a rapid assessment of a compound's solubility, making it suitable for screening large numbers of compounds in early discovery.[8][13]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. If the final concentration exceeds the aqueous solubility, the compound precipitates, causing turbidity that can be measured by light scattering or absorbance.

Step-by-Step Methodology:

  • Compound Plating: Dispense 2 µL of 10 mM DMSO stock solutions of the test compounds into the wells of a 96-well microplate. Include a blank (2 µL DMSO) and positive/negative controls.

  • Buffer Addition: Add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to reach a final volume of 200 µL and a nominal concentration of 100 µM.

  • Mixing and Incubation: Seal the plate and shake vigorously for 1-2 hours at room temperature to allow equilibrium to be reached.

  • Turbidity Measurement: Measure the absorbance or nephelometry of each well using a plate reader. A common wavelength for absorbance is 620 nm, where compound interference is minimal.

  • Data Analysis: The solubility is estimated by comparing the turbidity of the test compound to that of standards or by identifying the concentration at which precipitation first occurs in a serial dilution experiment. The result is often reported as a solubility range (e.g., <10 µM, 10-50 µM, >50 µM).

Trustworthiness: This system is validated by running compounds with known high and low solubility as controls. The final DMSO concentration must be kept low (typically ≤1%) to avoid co-solvency effects.

Ionization Constant (pKa): The Driver of pH-Dependent Properties

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a critical parameter for any ionizable compound, as it governs solubility, permeability, and target engagement, which are all pH-dependent.[14]

Expertise & Experience: For 5-oxa-spiro[2.5]octane derivatives containing ionizable functional groups, such as a carboxylic acid or an amine, determining the pKa is mandatory. The molecular scaffold can influence a functional group's pKa through electronic and steric effects. For example, the conformationally restricted nature of the spirocycle can affect the solvation of the ionized and neutral species, thereby shifting the pKa relative to a more flexible analogue.

Caption: Ionization equilibrium for a carboxylic acid derivative.

Experimental Protocol: pKa Determination by Potentiometric Titration

This is a gold-standard method for pKa measurement, offering high accuracy.[8]

Principle: The compound is dissolved in a solution (often with a co-solvent like methanol for poorly soluble compounds) and is titrated with a strong acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a mixture of water and a co-solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1-5 mM).

  • System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration Setup: Place the sample solution in a thermostatted vessel with a stirrer. If the sample is an acid, use a standardized strong base (e.g., 0.1 M KOH) as the titrant. If it is a base, use a standardized strong acid (e.g., 0.1 M HCl).

  • Titration Execution: Add the titrant in small, precise increments using an automated burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the first derivative of the titration curve or as the pH at the half-volume point to the equivalence point.

  • Co-solvent Correction: The pKa measured in a water/co-solvent mixture (apparent pKa) must be corrected to obtain the aqueous pKa. This is typically done using a Yasuda-Shedlovsky extrapolation by measuring the apparent pKa at several co-solvent concentrations and extrapolating to 0% co-solvent.

Trustworthiness: The accuracy of the method depends on the precise determination of the compound's concentration and the titrant's concentration, as well as proper pH meter calibration. Running a known standard (e.g., TRIS buffer) verifies the entire system.

Metabolic Stability: Designing for In Vivo Longevity

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. A compound with low metabolic stability will be cleared rapidly from the body, resulting in a short half-life and potentially requiring high or frequent doses.

Expertise & Experience: Spirocyclic scaffolds are a well-established strategy for improving metabolic stability.[6] The quaternary carbon at the core of the 5-oxa-spiro[2.5]octane structure is not susceptible to common Phase I metabolic reactions like hydroxylation. This can be used to "block" a known metabolic soft spot in a parent molecule. For example, replacing a metabolically liable gem-dimethyl group with a spirocycle can significantly enhance metabolic lifetime.[7] Furthermore, a patent for oxaspiro[2.5]octane derivatives suggests their potential for greater metabolic stability.[15]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This is the standard in vitro assay to assess Phase I metabolic liability.[16]

Principle: The compound is incubated with human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes. The reaction is initiated by adding the cofactor NADPH. The concentration of the parent compound is monitored over time by LC-MS/MS to determine its rate of disappearance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound: 1 µM final concentration in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • HLM: Thaw pooled HLM on ice and dilute to a final concentration of 0.5 mg/mL in incubation buffer.

    • NADPH: Prepare a concentrated stock of NADPH regenerating system or NADPH (e.g., 20 mM) in buffer.

  • Incubation (Time Course):

    • Pre-warm a mixture of the test compound and HLM in a 96-well plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH solution.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) and add it to a quenching solution (e.g., 150 µL of ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

  • Control Incubations:

    • No NADPH Control: To assess non-NADPH-dependent degradation.

    • No HLM Control: To assess chemical instability in the buffer.

    • Positive Control: Include a compound with known high clearance (e.g., verapamil) and low clearance (e.g., warfarin) to validate the assay.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CL_int) in µL/min/mg protein.

Trustworthiness: The inclusion of high and low clearance controls ensures the HLM are metabolically active and the system is performing as expected. The linearity of the ln(% remaining) vs. time plot (R² > 0.9) confirms first-order kinetics.

Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Conclusion and Future Directions

The 5-oxa-spiro[2.5]octane scaffold represents a valuable tool in the medicinal chemist's arsenal for developing drug candidates with superior physicochemical profiles. The inherent three-dimensionality, rigidity, and the presence of a polar ether functional group provide a powerful means to modulate lipophilicity, enhance aqueous solubility, and improve metabolic stability. By systematically applying the robust experimental and computational protocols detailed in this guide, researchers can efficiently characterize derivatives of this scaffold, enabling data-driven decisions in the optimization process.

The self-validating nature of the described protocols, supported by appropriate controls and standards, ensures the generation of high-quality, trustworthy data. As the demand for innovative therapeutics continues to grow, the logical and strategic exploration of 3D scaffolds like the 5-oxa-spiro[2.5]octane system will be paramount. Future work should focus on expanding the synthetic toolbox to access a wider diversity of derivatives and correlating their physicochemical properties with specific biological activities to unlock their full therapeutic potential.

References

  • Gasteiger, J., & Engel, T. (Eds.). (2003). Chemoinformatics: A Textbook. Wiley-VCH. [Link]

  • Henchoz, Y., Bard, B., Guillarme, D., Carrupt, P. A., Veuthey, J. L., & Martel, S. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707–729. [Link]

  • Avdeef, A. (2001). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. Journal of Pharmaceutical Sciences, 90(8), 1253-1264. [Link]

  • Mandvi, P. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Chemical Research, 6(3). [Link]

  • Kim, C. K., Lee, K. A., Hyun, K. H., Park, H. J., Kwack, I. Y., Kim, C. K., Lee, H. W., & Lee, B. S. (2004). Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials. Journal of Computational Chemistry, 25(16), 2073–2079. [Link]

  • de Oliveira, R. N., Cruz, L. C. D., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]

  • Kim, C. K., Lee, K. A., Hyun, K. H., Park, H. J., Kwack, I. Y., Kim, C. K., Lee, H. W., & Lee, B. S. (2004). Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials. Scilit. [Link]

  • Penny, M. R. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. [Link]

  • Al-Hite, W. F., Abid, O. H., & Al-Hadithi, M. A. (2007). Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[4][17] octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro[4][14] hexane-4,6-dione. Baghdad Science Journal, 4(2). [Link]

  • Lee, C., & Kim, C. K. (2014). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. ResearchGate. [Link]

  • Stepan, A. F., et al. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]

  • Al-Hite, W. F., Abid, O. H., & Al-Hadithi, M. A. (2007). Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[4][17] octane from reaction of Dibenzylidene. Baghdad Science Journal. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • Lee, J., & Ahn, S.-H. (2018). Validation and Profiling of Physicochemical Properties Screening Methods for New Drug Candidate Optimization in Early Drug discovery. YAKHAK HOEJI, 62(4), 274-283. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Bide Pharmatech. (n.d.). 5-Oxaspiro[2.5]octane-1-carboxylic acid. [Link]

  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.
  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[2.5]octane. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxaspiro[2.5]octane-5,7-dione. PubChem Compound Database. [Link]

  • Castrignanò, F., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. [Link]

  • Guay, D., et al. (1993). Dioxabicyclooctanyl naphthalenenitriles as nonredox 5-lipoxygenase inhibitors: structure-activity relationship study directed toward the improvement of metabolic stability. Journal of Medicinal Chemistry, 36(6), 731-738. [Link]

Sources

Strategic Guide: Spirocyclic Bioisosteres for Piperidine and Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The replacement of saturated six-membered heterocycles—specifically piperidine and morpholine—with spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. While piperidine and morpholine are privileged structures found in >30% of FDA-approved small molecules, they suffer from inherent liabilities: high lipophilicity (piperidine), metabolic susceptibility at


-carbons, and "flat" vectors that limit exploration of chemical space.[1]

This guide details the transition to spiro[3.3]heptane architectures. These bioisosteres offer a "90° twist" in exit vectors, increased


 character, and improved metabolic stability by eliminating traditional sites of oxidative metabolism.[1]

Part 1: The Rationale – Geometry and Metabolism

The "Exit Vector" Shift

The primary driver for adopting spirocycles is not merely property modulation but geometric differentiation.

  • Piperidine/Morpholine: Exist predominantly in a chair conformation. Substituents at the 1- and 4-positions project at ~180° (linear) or ~60° (angular), but the core remains relatively planar in terms of vector distribution.

  • Spiro[3.3]heptanes: The central spiro-carbon forces the two four-membered rings to be perpendicular. This creates a rigid, non-planar topology where substituents are projected into orthogonal quadrants of the binding pocket, allowing access to interactions unavailable to the parent heterocycles.[1]

Metabolic Hardening

Piperidine is frequently metabolized via CYP450-mediated oxidation at the


-carbon (adjacent to nitrogen), leading to iminium ions and subsequent ring opening or lactam formation.
  • Spiro Solution: In 2-azaspiro[3.3]heptane, the

    
    -carbons are part of a strained cyclobutane ring. The geometric strain and steric environment disfavor the formation of the planar 
    
    
    
    transition state required for
    
    
    -oxidation. Furthermore, the bridgehead carbon is quaternary, completely blocking metabolism at that position.[1]
Physicochemical Profiling

The following table contrasts the core properties of the parent rings versus their spirocyclic surrogates.

PropertyPiperidine2-Azaspiro[3.3]heptaneMorpholine2-Oxa-6-azaspiro[3.3]heptane
Geometry Chair (Flexible)Puckered/RigidChair (Flexible)Puckered/Rigid
pKa (Conj. Acid) ~11.2~11.3 (High Basicity)~8.3~7.9 - 8.1
LogP HighLower (typically

-0.5 to -1.0)
LowLower (High

)
Metabolic Liability High (

-oxidation)
Low (Steric/Strain)MediumVery Low
Vector Angle ~180° (1,4-subst)~180° (Linear axis)~60°/180°Linear but twisted core

Critical Insight: Contrary to intuition, adding a carbon to convert piperidine (


) to azaspiro[3.3]heptane (

) often lowers Lipophilicity (LogD). This is attributed to the "solvation shell" effect where the compact, exposed polar surface area of the spiro-amine interacts more efficiently with water than the lipophilic methylene chains of piperidine [1].

Part 2: Decision Logic for Scaffold Hopping

The following decision tree illustrates when to deploy spirocyclic bioisosteres during Lead Optimization (LO).

Bioisostere_Decision cluster_legend Key Start Lead Compound Analysis (Piperidine/Morpholine Core) Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_Sol Issue: Poor Solubility / High LogD? Start->Issue_Sol Issue_Select Issue: Off-Target / Selectivity? Start->Issue_Select Spiro_Aza Switch to 2-Azaspiro[3.3]heptane Issue_Metab->Spiro_Aza If Piperidine Spiro_Oxa Switch to 2-Oxa-6-azaspiro[3.3]heptane Issue_Metab->Spiro_Oxa If Morpholine Issue_Sol->Spiro_Aza Reduce Lipophilicity Issue_Sol->Spiro_Oxa Max Polarity Needed Issue_Select->Spiro_Aza Rigidify Core Spiro_1Aza Switch to 1-Azaspiro[3.3]heptane (New Gen) Issue_Select->Spiro_1Aza Alter Vector Angle Legend_Input Input Legend_Decision Decision Point Legend_Sol Solution

Figure 1: Strategic decision matrix for implementing spirocyclic bioisosteres based on specific ADME/Tox liabilities.

Part 3: Synthetic Methodologies

Synthesis of these strained rings historically required harsh conditions or expensive reagents. However, recent process chemistry advancements (notably for TBI-223) have democratized access to these scaffolds.

Protocol A: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

This protocol avoids the expensive cyclobutanone intermediates, utilizing a "double-displacement" strategy from commercially available tribromoneopentyl alcohol [2].

Reagents:

  • Tribromoneopentyl alcohol (Starting Material)[2][3]

  • Sodium Hydroxide (NaOH)

  • p-Toluenesulfonamide (

    
    )
    
  • Potassium Carbonate (

    
    )[4]
    

Step-by-Step Workflow:

  • Oxetane Formation:

    • Dissolve tribromoneopentyl alcohol in aqueous NaOH (2.5 equiv).

    • Heat to reflux (approx. 100°C) for 4 hours. The internal nucleophilic attack closes the oxetane ring.

    • Purification: Distillation yields 3,3-bis(bromomethyl)oxetane.[2][3]

  • Spirocyclization:

    • Suspend 3,3-bis(bromomethyl)oxetane (1.0 equiv) and p-toluenesulfonamide (1.0 equiv) in DMF.

    • Add

      
       (2.5 equiv) and heat to 110°C for 16 hours.
      
    • Mechanism:[2][4][5] Double nucleophilic substitution (

      
      ) creates the azetidine ring fused to the spiro-center.
      
    • Yield: Typically 85-90% of the N-tosyl protected spirocycle.

  • Deprotection (The "Magnesium-Methanol" Method):

    • Dissolve the N-tosyl spirocycle in anhydrous methanol.

    • Add Mg turnings (5 equiv) and catalytic iodine. Sonicate to initiate if necessary.

    • Why: This reductive cleavage is milder than HBr/AcOH and preserves acid-sensitive moieties.

    • Final Product: 2-oxa-6-azaspiro[3.3]heptane (isolate as oxalate or HCl salt for stability).

Protocol B: Synthesis of 2-Azaspiro[3.3]heptane (Carreira Method)

For the piperidine mimic, the route often proceeds via the Stratakis/Carreira cyclization [3].

  • Starting Material: Diethyl malonate and 1,3-dibromopropane.[1]

  • Cyclization: Double alkylation using NaH/DMF yields diethyl cyclobutane-1,1-dicarboxylate.

  • Reduction:

    
     reduction to the diol.
    
  • Activation: Convert diol to bis-mesylate.

  • Ring Closure: React with benzylamine (

    
    ) to close the second four-membered ring.
    
  • Deprotection: Hydrogenolysis (

    
    , Pd/C) yields the free amine.
    

Part 4: Advanced Applications & Case Studies

Case Study: TBI-223 (Tuberculosis)

In the development of TBI-223, a potent anti-tuberculosis agent, the replacement of a piperidine ring with 2-oxa-6-azaspiro[3.3]heptane was critical.[2]

  • Challenge: The piperidine analog suffered from rapid oxidative clearance.

  • Solution: The spiro-morpholine analog maintained potency while increasing metabolic half-life (

    
    ) by >3-fold.
    
  • Process Win: The synthesis described in Protocol A allowed this candidate to move to multi-kilogram GMP production without chromatographic purification [2].

The "New Generation": 1-Azaspiro[3.3]heptane

Recent work by Mykhailiuk et al. (2023) introduced 1-azaspiro[3.3]heptane .[6]

  • Differentiation: Unlike the symmetric 2-aza analog, the 1-aza isomer is chiral and provides a different vector orientation (closer to 3-substituted piperidines).

  • Advantage: It demonstrates even higher solubility and lower Lipophilicity (LogD) than the 2-aza isomer in specific matched molecular pair (MMP) analyses [4].

Synthesis_Flow SM Tribromoneopentyl Alcohol Inter1 3,3-bis(bromomethyl) oxetane SM->Inter1 NaOH, Reflux (Intra-etherification) Inter2 N-Tosyl Spirocycle Inter1->Inter2 TsNH2, K2CO3 (Double SN2) Product 2-Oxa-6-azaspiro [3.3]heptane Inter2->Product Mg, MeOH (Deprotection)

Figure 2: The "Protecting-Group-Free" synthetic route for the morpholine bioisostere.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ACS Med. Chem. Lett. 2010. Link

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Org. Process Res. Dev. 2023.[6][7][8][9][10] Link

  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Org. Lett. 2013. Link

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew.[6] Chem. Int. Ed. 2023.[6][7][8][9][10] Link

  • Spirocyclic Piperidines as Bioisosteres. J. Med. Chem. 2014. Link

Sources

Metabolic Stability Profiling of Oxa-Spiro[2.5]octane Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the oxa-spiro[2.5]octane scaffold represents a high-value bioisostere designed to replace metabolically labile or lipophilic moieties like gem-dimethyl groups, morpholines, or cyclohexanes.[1] By fusing a cyclopropane ring spiro-cyclically to a saturated oxygen-containing six-membered ring (typically a tetrahydropyran derivative), researchers achieve two critical objectives:

  • Increased Fsp3 Character: Enhancing the three-dimensionality of the molecule, which correlates with improved clinical success rates by reducing off-target binding (promiscuity).[1]

  • Metabolic Hardening: The spiro-cyclopropane moiety sterically shields the pivotal carbon atom (C-spiro), blocking oxidative metabolism at what is often a "soft spot" in piperidine or cyclohexane analogs.[1]

This guide details the metabolic stability profile of these scaffolds, the mechanistic basis of their biotransformation, and the rigorous experimental protocols required to validate their utility in lead optimization.

Structural Rationale & Physicochemical Properties[1][2][3][4]

Defining the Scaffold

While nomenclature can vary, the primary scaffold of interest for stability enhancement is 6-oxaspiro[2.5]octane , often functionalized with an amine to serve as a pharmacophore.[1]

  • 6-oxaspiro[2.5]octane: An ether oxygen is located in the six-membered ring.[1] This lowers

    
     compared to the carbocyclic parent (spiro[2.5]octane) and improves solubility.[1]
    
  • 1-oxaspiro[2.5]octane (Warning): If the oxygen is in the three-membered ring, the molecule is a spiro-epoxide .[1] These are generally reactive electrophiles and are often metabolic liabilities (genotoxicity risks) rather than stable scaffolds.[1] This guide focuses on the stable 6-oxa isomer. [1]

Physicochemical Impact

The incorporation of the oxa-spiro[2.5]octane amine modulates Lipophilic Ligand Efficiency (LLE).[1]

PropertyStandard Morpholine/PiperidineOxa-Spiro[2.5]octane AmineImpact
Hybridization High Fsp3Higher Fsp3 (Quaternary Center)Improved solubility & selectivity.[1]
Metabolic Site

-carbon oxidation common
Spiro-C blocks

-oxidation
Metabolic Hardening.
Lipophilicity (

)
ModerateLower (due to Ether O)Reduced CYP450 affinity.[1]
Basicity (

)
~8-9 (Piperidine)Modulated by ether proximityReduced hERG liability (typically).[1]

Metabolic Liabilities & Mechanisms[1]

Despite their robustness, these scaffolds are not immune to metabolism.[1] Understanding the specific degradation pathways is essential for interpreting stability data.

Primary Soft Spots[1]
  • N-Dealkylation (Major): If the scaffold carries a secondary or tertiary amine, the carbon

    
     to the nitrogen remains the primary site of Cytochrome P450 (CYP) attack.[1] The spiro-ring does not protect exocyclic alkyl groups attached to the nitrogen.[1]
    
  • Ether

    
    -Hydroxylation (Minor):  The carbons adjacent to the ether oxygen in the 6-membered ring can undergo hydroxylation, leading to hemiacetal formation and subsequent ring opening.[1] However, the spiro-fusion often conformationally restricts the ring, making the necessary orbital overlap for CYP oxidation less favorable.[1]
    
  • Cyclopropane Ring Opening (Rare but Critical): While cyclopropanes are generally stable, specific CYP isoforms (e.g., CYP2D6) can catalyze single-electron transfer (SET) reactions.[1] This results in a radical cation intermediate that triggers ring opening, often forming a reactive enone or aldehyde.[1]

Visualization of Metabolic Pathways

The following diagram illustrates the competitive metabolic pathways for a hypothetical tertiary amine substituted 6-oxaspiro[2.5]octane.

MetabolicPathways cluster_legend Legend Parent Parent Scaffold (6-oxaspiro[2.5]octane amine) CYP_N CYP450 (Oxidation) Parent->CYP_N High Affinity CYP_O CYP450 (C-H Abstraction) Parent->CYP_O Low Affinity (Steric Shielding) Carbinolamine Carbinolamine Intermediate CYP_N->Carbinolamine Dealkylated N-Dealkylated Metabolite (Major) Carbinolamine->Dealkylated Spontaneous Aldehyde Cleaved Aldehyde Carbinolamine->Aldehyde Lactone Lactone/Ring Open (Minor) CYP_O->Lactone key1 Stable Metabolite key2 Reactive/Unstable

Caption: Divergent metabolic pathways of oxa-spiro[2.5]octane amines. N-dealkylation dominates due to steric protection of the ring carbons.[1]

Experimental Protocol: Metabolic Stability Profiling

To rigorously assess the stability of these scaffolds, a standard microsomal stability assay must be coupled with High-Resolution Mass Spectrometry (HRMS) for soft-spot identification.[1][2]

Reagents & Preparation
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+,

    
    ).[1]
    
  • Controls:

    • High Clearance: Verapamil or Propranolol.[1]

    • Low Clearance: Warfarin.[1]

    • Negative Control:[1] Incubation without NADPH (to rule out chemical instability).[1]

Step-by-Step Workflow (HLM Assay)
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to final concentration of 1 µM (keeps

    
     for linear kinetics). Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove aliquots (50 µL).
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C) to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (Triple Quadrupole for quantitation, Q-TOF/Orbitrap for metabolite ID).

Data Analysis: Intrinsic Clearance ( )

Calculate the elimination rate constant (


) from the slope of the natural log of percent remaining vs. time.

[1]

Interpretation for Spiro Scaffolds:

  • 
    :  Highly Stable (Excellent scaffold utility).
    
  • 
    :  Unstable (Likely N-dealkylation or ring opening occurring).[1]
    
Workflow Visualization

HLM_Workflow cluster_sampling Time Course Sampling Start Compound Stock (10 mM DMSO) Mix Microsomal Mix (0.5 mg/mL HLM) Start->Mix Incubate Incubation 37°C + NADPH Mix->Incubate T0 T=0 min Incubate->T0 T60 T=60 min Incubate->T60 Quench Quench (ACN + IS) T0->Quench T60->Quench Spin Centrifugation (Protein Precip) Quench->Spin LCMS LC-MS/MS Analysis Spin->LCMS Calc Calculate CL_int & ID Metabolites LCMS->Calc

Caption: Standardized HLM stability workflow for determining intrinsic clearance of spirocyclic amines.

Case Studies & Field Insights

Spiro[2.5]octane vs. Piperidine

In a comparative study of MCHr1 antagonists (Burkhard et al.), replacing a standard piperidine or morpholine ring with a spirocyclic scaffold often results in:

  • Solubility: 2-5 fold increase due to disruption of crystal packing (Fsp3).[1]

  • Stability: 30-50% reduction in intrinsic clearance.[1] The spiro-cyclopropane effectively "caps" the metabolic soft spot.[1]

The "Oxa" Advantage

While the aza-spiro (nitrogen only) variants are stable, they are often highly basic (


), leading to phospholipidosis or hERG channel inhibition.[1] The 6-oxa-spiro[2.5]octane  variants use the inductive effect of the ether oxygen to lower the 

of the adjacent amine by 1-2 units, optimizing the safety profile without sacrificing metabolic stability.[1]

References

  • Burkhard, J. A., et al. (2010).[1][3] Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes and Azetidines. Angewandte Chemie International Edition. Link[1]

  • Burkhard, J. A., et al. (2014).[1] Spirocyclic Diamines as Emerging Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Wuitschik, G., et al. (2010).[1][3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Journal of Medicinal Chemistry. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1][4][5] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1]

  • Zheng, S., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link[1]

Sources

Methodological & Application

Synthesis of spirocyclic amides from 5-Oxa-spiro[2.5]oct-8-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for synthesizing amide derivatives of 5-oxa-spiro[2.5]oct-8-ylamine (CAS 1314397-79-9).[1] As drug discovery shifts from flat aromatic structures to three-dimensional (3D) scaffolds to improve clinical success rates (Fsp³ correlation), spirocyclic ethers have emerged as critical bioisosteres.[1]

The 5-oxa-spiro[2.5]oct-8-ylamine scaffold offers a unique combination of metabolic stability (via the cyclopropyl "gem-dimethyl" effect) and lowered lipophilicity (via the ether oxygen).[1] However, the position of the amine group—adjacent to the quaternary spiro center—introduces significant steric hindrance , often leading to poor yields with standard EDC/NHS coupling.[1]

This guide provides two validated protocols:

  • Method A: High-efficiency HATU-mediated coupling for standard acids.

  • Method B: Acid Fluoride/Chloride activation for sterically demanding or electron-deficient partners.[1]

Scaffolding Rationale & Chemical Analysis

Structural Properties

The 5-oxa-spiro[2.5]octane system fuses a cyclopropane ring to a tetrahydropyran ring.[1]

  • Conformational Lock: The spiro-fusion at C3 restricts the conformational flexibility of the six-membered ring, potentially reducing the entropic penalty upon protein binding.[1]

  • Steric Environment: The amine at position 8 is

    
     to the spiro quaternary center.[1] This proximity creates a "neopentyl-like" steric environment, significantly reducing the nucleophilic attack rate of the amine onto activated esters.[1]
    
Retrosynthetic Logic

While the amine is commercially available, its derivatization requires forcing conditions that prevent racemization (if chiral centers exist in the acid partner) and suppress side reactions like N-acyl urea formation.[1]

Experimental Protocols

Materials & Reagents
  • Amine: 5-Oxa-spiro[2.5]oct-8-ylamine (HCl salt or free base).[1]

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), T3P (Propylphosphonic anhydride).

  • Bases: DIPEA (N,N-Diisopropylethylamine), 2,6-Lutidine.[1]

  • Solvents: DMF (Anhydrous), DCM (Anhydrous).

Method A: HATU-Mediated Coupling (Standard)

Best for: Unhindered carboxylic acids and high-throughput library synthesis.[1]

Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated At-ester.[1]

  • Amine Addition: Add 5-Oxa-spiro[2.5]oct-8-ylamine (1.1 equiv).[1]

    • Note: If using the HCl salt of the amine, ensure DIPEA is increased to 4.0 equiv total.[1]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (x2), water (x1), and brine (x1).[1] Dry over MgSO₄.[1]

Critical Control Point: If conversion is <50% after 4 hours, do not heat. Heating HATU reactions can lead to epimerization.[1] Switch to Method B.

Method B: Acyl Fluoride/Chloride Activation (Hindered)

Best for: Sterically hindered acids, electron-deficient acids, or when Method A fails.[1]

Rationale: Acyl fluorides are stable to moisture but highly reactive toward hindered amines, often outperforming active esters in crowded environments.[1]

Protocol:

  • Acyl Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.[1] Stir for 1 hour until gas evolution ceases. Concentrate to dryness to remove excess oxalyl chloride.[1]

    • Alternative (Acyl Fluoride): Treat acid with TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) and DIPEA in DCM.[1]

  • Coupling: Redissolve the crude acyl halide in anhydrous DCM (or THF if solubility is poor).

  • Amine Addition: Add 5-Oxa-spiro[2.5]oct-8-ylamine (1.2 equiv) followed by Et₃N or DIPEA (2.5 equiv).[1]

  • Catalysis: Add DMAP (0.1 equiv) only if the substrate is extremely unreactive.[1]

  • Reaction: Stir at RT for 12 hours.

  • Quench: Add a primary amine scavenger (e.g., polymer-supported trisamine) if purification needs to be simplified, or quench with 1N HCl.[1]

Data Presentation & Troubleshooting

Table 1: Optimization of Coupling Conditions

EntryCoupling ReagentSolventBaseTempConv.[1][3] (%)*Notes
1EDC / HOBtDCMEt₃NRT35%Sluggish due to steric bulk.[1]
2HATUDMFDIPEART92% Recommended for general use.
3T3P (50% in EtOAc)EtOAcPyridine60°C88%Good for scale-up; easy workup.
4Oxalyl ChlorideDCMEt₃N0°C->RT95%Best for very hindered acids.[1]

*Conversion determined by LC-MS (UV 254 nm) after 4 hours.

Visualization of Workflows

Figure 1: Synthetic Decision Tree

This logic gate ensures efficient resource utilization by selecting the correct protocol based on the carboxylic acid partner.[1]

AmideCouplingWorkflow Start Start: Carboxylic Acid Selection CheckSterics Is the Acid Sterically Hindered? (e.g., quaternary center, ortho-subst.) Start->CheckSterics MethodA Method A: HATU / DIPEA / DMF (Standard Protocol) CheckSterics->MethodA No MethodB Method B: Acid Chloride/Fluoride (High Reactivity Protocol) CheckSterics->MethodB Yes QC QC: LC-MS Check (4 hours) MethodA->QC MethodB->QC Success Yield > 85% Proceed to Purification QC->Success Pass Fail Yield < 50% Incomplete Conversion QC->Fail Stalled Switch Switch Protocol Fail->Switch Switch->MethodA From B (Rare) Switch->MethodB From A

Caption: Decision matrix for coupling 5-oxa-spiro[2.5]oct-8-ylamine. Steric assessment determines the initial pathway.[1]

Figure 2: Reaction Mechanism & Steric Interaction

Visualizing the approach vector of the amine relative to the spiro-center.[1]

Caption: Simplified reaction scheme highlighting the steric challenge at the transition state.

References

  • Zheng, N., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters.

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

  • PubChem. (2025).[1][4][5] Compound Summary: 5-oxaspiro[2.5]octan-8-amine (CAS 1314397-79-9).[1][2][6] National Center for Biotechnology Information.[1]

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [1]

Sources

Application Notes and Protocols for Utilizing 5-Oxa-spiro[2.5]oct-8-ylamine in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering an efficient and intelligent alternative to traditional high-throughput screening (HTS).[1][2][3] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," that typically bind to a biological target with low affinity.[4] These initial, weak interactions are then optimized into high-affinity lead compounds through structure-guided medicinal chemistry efforts.[3][5] The success of FBDD campaigns is highly dependent on the quality and diversity of the fragment library.[1]

A widely accepted guideline for designing fragment libraries is the "Rule of Three," which suggests that fragments should have a molecular weight of less than 300 Daltons, no more than three hydrogen bond donors and acceptors, and a calculated logP of three or less.[4][6][7][8] While many fragment libraries are dominated by flat, aromatic compounds, there is a growing recognition of the advantages offered by scaffolds with greater three-dimensionality.[9][10][11][12]

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are particularly attractive in this regard.[9][10][12] Their inherent rigidity and three-dimensional arrangement of functional groups can lead to more precise and optimized interactions with the complex binding pockets of biological targets.[1][11] This can result in improved potency, selectivity, and physicochemical properties such as aqueous solubility and metabolic stability.[10][11][12]

This document provides detailed application notes and protocols for the use of a novel spirocyclic fragment, 5-Oxa-spiro[2.5]oct-8-ylamine , in an FBDD campaign. While this specific molecule is not yet extensively documented in the literature, its structural features make it an exemplary candidate for exploring the rich chemical space of three-dimensional fragments. We will guide researchers through the process of characterizing this fragment, screening it against a target protein, validating the hits, and outlining strategies for its optimization into a potent lead compound.

Part 1: Characterization of 5-Oxa-spiro[2.5]oct-8-ylamine as a Fragment

The initial step in any FBDD campaign is to thoroughly characterize the chosen fragments to ensure they are suitable starting points. 5-Oxa-spiro[2.5]oct-8-ylamine possesses several desirable features for a fragment.

Physicochemical Properties and "Rule of Three" Compliance

The key physicochemical properties of 5-Oxa-spiro[2.5]oct-8-ylamine are summarized below. These properties indicate a high degree of "fragment-likeness" and compliance with the "Rule of Three," making it an excellent candidate for an FBDD library.[4][6][7][8]

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 127.19 g/mol < 300 g/mol Yes
cLogP ~0.3≤ 3Yes
Hydrogen Bond Donors 1 (from the amine group)≤ 3Yes
Hydrogen Bond Acceptors 2 (1 from the amine, 1 from the ether oxygen)≤ 3Yes
Rotatable Bonds 1≤ 3Yes

Data sourced from PubChem and other chemical suppliers.[13][14][15]

Structural Rationale for Use in FBDD

The spirocyclic core of 5-Oxa-spiro[2.5]oct-8-ylamine imparts a rigid, three-dimensional shape, which is a significant advantage over flat, aromatic fragments.[9][10][11][12] This defined conformation can lead to more specific and higher-quality interactions within a protein's binding site, reducing the entropic penalty upon binding.[12] The presence of a primary amine provides a crucial vector for subsequent chemical elaboration, allowing for a "fragment growing" strategy to enhance potency and explore structure-activity relationships (SAR).[3][16]

Part 2: A General Workflow for an FBDD Campaign

The following diagram illustrates a typical workflow for an FBDD campaign, starting from fragment screening and progressing through to lead optimization. This guide will provide detailed protocols for the key experimental and computational stages of this process.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization NMR NMR Spectroscopy ITC Isothermal Titration Calorimetry (ITC) NMR->ITC SPR Surface Plasmon Resonance (SPR) SPR->ITC Xray X-ray Crystallography ITC->Xray Comp Computational Docking ITC->Comp MedChem Medicinal Chemistry (Fragment Growing) Xray->MedChem Comp->MedChem SAR SAR by NMR/SPR/ITC MedChem->SAR

Caption: A typical workflow for a fragment-based drug design campaign.

Part 3: Experimental Protocols for Fragment Screening and Validation

The reliable detection of weak fragment binding is paramount in FBDD.[17] Therefore, the use of sensitive biophysical techniques is essential. We recommend a primary screen using Nuclear Magnetic Resonance (NMR) spectroscopy or Surface Plasmon Resonance (SPR), followed by orthogonal validation of the hits with a different technique, such as Isothermal Titration Calorimetry (ITC), and structural characterization by X-ray crystallography.

Protocol 1: Primary Screening by NMR Spectroscopy

NMR is a powerful tool for fragment screening as it can robustly detect weak binding events and provide information on the binding site.[18][19][20][21] Both ligand-observed and protein-observed methods can be employed.

A. Protein-Observed NMR: ¹H-¹⁵N HSQC

This is the most robust method, as it directly monitors changes in the protein upon fragment binding.[18]

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N isotopic labeling. The final protein sample should be in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 5% D₂O) at a concentration of 25-100 µM.

  • Fragment Preparation: Prepare a stock solution of 5-Oxa-spiro[2.5]oct-8-ylamine in a deuterated solvent such as d6-DMSO at a concentration of 100 mM.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Add the fragment to the protein sample to a final concentration of 100-500 µM.

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Identify chemical shift perturbations (CSPs) of specific protein resonances. Significant CSPs indicate that the fragment is binding to the protein at or near those residues.

    • The magnitude of the CSPs can be used to estimate the binding affinity (Kd).

B. Ligand-Observed NMR: Saturation Transfer Difference (STD) or WaterLOGSY

These methods are useful when isotopically labeled protein is not available or when screening fragment mixtures.[20][21]

  • Sample Preparation: Prepare a sample containing the unlabeled target protein (typically 5-20 µM) and the fragment (100-500 µM) in a suitable buffer.

  • NMR Data Acquisition:

    • Acquire an STD-NMR or WaterLOGSY spectrum of the protein-fragment mixture.

    • Acquire a reference spectrum of the fragment alone under identical conditions.

  • Data Analysis:

    • In STD-NMR, signals from the fragment that are observed in the difference spectrum indicate binding to the protein.

    • In WaterLOGSY, a change in the sign of the fragment's signals in the presence of the protein indicates binding.

Protocol 2: Orthogonal Screening and Kinetic Analysis by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that can be used for both primary screening and detailed kinetic characterization of fragment binding.[2][17][22][23][24]

  • Sensor Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

    • Confirm the stability and activity of the immobilized protein.

  • Fragment Library Screening:

    • Prepare a solution of 5-Oxa-spiro[2.5]oct-8-ylamine in the running buffer (e.g., HBS-EP+) at a concentration range of 50 µM to 200 µM. A small amount of DMSO (e.g., 1-2%) may be used to aid solubility, but must be matched in the running buffer.[2][17]

    • Inject the fragment solution over a reference flow cell (without protein) and the target flow cell at a constant flow rate (e.g., 30 µL/min).

  • Data Analysis:

    • A significant increase in the response units (RU) in the target flow cell compared to the reference cell indicates binding.

    • For kinetic analysis, perform a dose-response experiment by injecting a series of fragment concentrations.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Hit Validation and Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions.[25][26][27][28][29] It directly measures the heat released or absorbed upon binding, providing a complete thermodynamic profile.[25][27][28]

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable buffer.

    • Prepare a solution of 5-Oxa-spiro[2.5]oct-8-ylamine in the same buffer at a concentration 10-15 times that of the protein.

    • Ensure precise buffer matching between the protein and fragment solutions to minimize heats of dilution.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe of the ITC instrument.

    • Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[27][28]

Protocol 4: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is crucial for understanding the binding mode and guiding structure-based drug design.[30][31]

  • Protein Crystallization:

    • Crystallize the target protein using standard vapor diffusion methods (hanging or sitting drop).

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of 5-Oxa-spiro[2.5]oct-8-ylamine (typically 1-10 mM) for a defined period.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.[32]

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the protein structure by molecular replacement if a model is available.

    • Carefully examine the electron density maps to identify the bound fragment.

    • Build a model of the fragment into the density and refine the structure to obtain an accurate representation of the protein-fragment complex.

Part 4: Computational Protocol for In Silico Evaluation

Molecular docking can be used to predict the binding mode of a fragment and to prioritize fragments for experimental screening.[33][34][35][36]

  • Target Preparation:

    • Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB) or from experimental determination.

    • Prepare the protein for docking by adding hydrogen atoms, assigning protonation states, and removing water molecules and other non-essential ligands.

  • Fragment Preparation:

    • Generate a 3D conformation of 5-Oxa-spiro[2.5]oct-8-ylamine and assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of a known ligand or a predicted druggable pocket.[35]

    • Perform the docking simulation using a program such as AutoDock, Glide, or DOCK.[35]

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses of the fragment in the active site.

    • Use a scoring function to rank the poses based on their predicted binding affinity.

    • The top-ranked poses can provide valuable insights into potential key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein, which can then be tested experimentally.

Part 5: Hit-to-Lead Optimization Strategies

Once a fragment hit has been validated and its binding mode determined, the next step is to optimize it into a more potent lead compound.[3][5][16] The primary amine of 5-Oxa-spiro[2.5]oct-8-ylamine serves as an excellent handle for a "fragment growing" strategy.[3]

Hit_to_Lead Fragment 5-Oxa-spiro[2.5]oct-8-ylamine (Fragment Hit) Amidation Amidation Fragment->Amidation Sulfonylation Sulfonylation Fragment->Sulfonylation ReductiveAmination Reductive Amination Fragment->ReductiveAmination Lead1 Amide Derivatives Amidation->Lead1 Lead2 Sulfonamide Derivatives Sulfonylation->Lead2 Lead3 Substituted Amine Derivatives ReductiveAmination->Lead3 Decision_Flowchart Start Primary Screen (NMR or SPR) Hit Hit Identified? Start->Hit Validate Orthogonal Validation (e.g., ITC) Hit->Validate Yes Stop Stop or Re-evaluate Hit->Stop No Confirmed Binding Confirmed? Validate->Confirmed Structure Structural Biology (X-ray or NMR) Confirmed->Structure Yes Confirmed->Stop No StructureSuccess Structure Obtained? Structure->StructureSuccess Optimize Hit-to-Lead Optimization StructureSuccess->Optimize Yes StructureSuccess->Stop No

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of 5-Oxa-spiro[2.5]oct-8-ylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Oxa-spiro[2.5]oct-8-ylamine HCl. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO) and methanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 5-Oxa-spiro[2.5]oct-8-ylamine HCl in DMSO and methanol?

A1: As an amine hydrochloride salt, 5-Oxa-spiro[2.5]oct-8-ylamine HCl is a polar, ionic compound.[1][2] This structure dictates its solubility profile. Generally, it is expected to have better solubility in polar solvents.

  • Methanol: Being a polar protic solvent, methanol can engage in hydrogen bonding and is generally a good starting solvent for dissolving amine salts.[3][4][5]

  • DMSO: As a strong polar aprotic solvent, DMSO is capable of dissolving a wide array of compounds, including many inorganic salts and polar organic molecules.[6][7] It is often used for creating stock solutions for biological screening.

Q2: I am seeing particulate matter in my solution after adding the compound to the solvent. What is the likely cause?

A2: If you observe particulate matter, you are likely at or have exceeded the saturation point of the compound in that specific solvent at the current temperature. Other possibilities include impurities in the compound or solvent, or potential degradation if the compound is unstable. Vigorous stirring or vortexing can help, but if particulates remain, the solution is saturated.[5]

Q3: Can I heat the mixture to improve the solubility of 5-Oxa-spiro[2.5]oct-8-ylamine HCl?

A3: Gentle warming can be an effective method to increase both the rate of dissolution and the solubility limit of a compound.[5] However, this approach should be used with caution. Excessive heat can lead to the degradation of thermally sensitive compounds. It is recommended to heat the solution in small temperature increments (e.g., to 30-40°C) and monitor for any signs of decomposition, such as a color change.

Q4: My downstream application is sensitive to DMSO or methanol. What are my options?

A4: If the final concentration of the solvent is a concern, you have a few options:

  • Create a highly concentrated stock solution: Dissolve the compound in the minimum required volume of DMSO or methanol and then dilute it into the aqueous buffer or media of your final application. Ensure the final solvent concentration is below the tolerance level of your assay.

  • Solvent Evaporation: For some applications, you can dissolve the compound, aliquot it, and then evaporate the solvent under a stream of nitrogen or in a vacuum concentrator, leaving the dried compound in the vessel for later use.

  • Alternative Solvents: While DMSO and methanol are common, other polar solvents could be tested. However, any new solvent must be validated for compatibility with your experimental system.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility challenges encountered with 5-Oxa-spiro[2.5]oct-8-ylamine HCl.

Issue 1: Poor or Slow Dissolution at Room Temperature

If the compound is not dissolving readily in DMSO or methanol at your target concentration, follow these steps.

Workflow for Optimizing Dissolution

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Decision Point cluster_3 Outcomes A 1. Weigh Compound & Add Solvent (Target Concentration) B 2. Vortex/Stir Vigorously (5-10 min at RT) A->B C 3. Visual Inspection B->C G Is Solution Clear? C->G D 4. Apply Gentle Heat (30-40°C) & Stir E 5. Sonicate (5-15 min in water bath) D->E D->G F 6. Re-evaluate Concentration E->F E->G F->A Lower Target & Retry H Solution Ready for Use (Store appropriately) G->H Yes I Solution is Saturated. Proceed to 'Handling Saturated Solutions' Protocol G->I No

Caption: Workflow for troubleshooting poor dissolution.

Causality and Explanation:
  • Kinetic vs. Thermodynamic Solubility: Sometimes, a compound may be thermodynamically soluble but dissolve very slowly. Mechanical agitation (vortexing, stirring) and sonication increase the surface area of the solid exposed to the solvent, accelerating the dissolution process.[5]

  • Energy Input: Heating provides the energy needed to overcome the crystal lattice energy of the solid, allowing solvent molecules to solvate the individual ions more effectively.[5]

Issue 2: Compound Precipitates Out of Solution Over Time

Precipitation after initial dissolution can occur due to changes in temperature or solvent evaporation.

Troubleshooting Steps:
  • Confirm Storage Conditions: Ensure the solution is stored at a constant temperature. Some compounds are significantly less soluble at lower temperatures (e.g., 4°C or -20°C). If you must store it cold, you may need to re-dissolve it by warming and vortexing before each use.

  • Prevent Evaporation: Use tightly sealed vials (e.g., with parafilm or screw caps with O-rings) to prevent solvent evaporation, which would increase the compound's concentration and potentially lead to precipitation.

  • Consider Supersaturation: If you used heat to dissolve the compound, you might have created a supersaturated solution that is unstable at room temperature. The protocol below for determining solubility can help you find the stable saturation point.

Issue 3: Inconsistent Results or Suspected Degradation

If you suspect the compound is degrading or reacting with the solvent, consider the following.

Chemical Causality:

While generally stable, primary amines can potentially react with methanol under certain conditions, though this is more common at high temperatures.[8] For most benchtop preparations, this is unlikely. However, if your application involves heating for extended periods, it is a possibility to be aware of. The hydrochloride salt form is generally more stable than the free base.[5]

Logical Flow for Stability Check

G A Prepare Fresh Solution in High-Quality Solvent B Analyze Immediately (t=0) (e.g., HPLC, LC-MS) A->B C Store Solution Under Standard Conditions B->C D Analyze Periodically (t=24h, t=48h, etc.) C->D E Purity > 95%? New Peaks? D->E F Solution is Stable Under These Conditions E->F Yes G Degradation Occurring. Consider Fresh Preparations for Each Use or Alternative Solvent. E->G No

Caption: Workflow for assessing compound stability in solution.

Experimental Protocol: Determining Approximate Solubility

This protocol provides a practical method to estimate the solubility of 5-Oxa-spiro[2.5]oct-8-ylamine HCl in DMSO or methanol.

Materials:

  • 5-Oxa-spiro[2.5]oct-8-ylamine HCl

  • High-purity DMSO or Methanol

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes

  • 2 mL glass vials

Methodology:

  • Initial Preparation: Weigh out approximately 1 mg of the compound into a pre-weighed 2 mL glass vial. Record the exact mass.

  • Solvent Addition (Step 1): Add a small, precise volume of the chosen solvent (e.g., 50 µL) to the vial. This creates a high initial concentration (e.g., ~20 mg/mL).

  • Dissolution Attempt: Vortex the vial vigorously for 2-3 minutes at room temperature.

  • Observation: Carefully observe the solution against a dark background.

    • If the solution is clear: The compound is soluble at this concentration. Proceed to step 5.

    • If solid particles remain: The compound is not fully soluble. Proceed to step 6.

  • Increasing Concentration (for clear solutions): Add another pre-weighed, small amount of solid (e.g., 0.5 mg) to the vial. Repeat steps 3 and 4. Continue this process until you observe persistent solid material that does not dissolve. The last concentration at which a clear solution was formed is your approximate solubility.

  • Decreasing Concentration (for suspensions): To the vial containing undissolved solid, add small, precise volumes of solvent (e.g., 10 µL at a time). After each addition, repeat step 3 (vortexing) and step 4 (observation). Continue adding solvent until all the solid has just dissolved.

  • Calculation: Calculate the final concentration (in mg/mL or mM) based on the total mass of the compound and the total volume of solvent required to achieve a clear solution. This is your estimated solubility under these conditions.

ParameterDescription
Compound 5-Oxa-spiro[2.5]oct-8-ylamine HCl
Solvents DMSO, Methanol
Temperature Room Temperature (~20-25°C)
Endpoint A visually clear and particle-free solution

This table summarizes the key parameters for the solubility determination experiment.

References

  • Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent.This i...
  • Chemistry Stack Exchange. (2016, December 22).
  • Lumen Learning. Properties of amines | Organic Chemistry II.
  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.
  • ECHEMI.
  • J&W Pharmlab. 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride - CAS:2407051-41-4.
  • PubChem. (2025, December 27). 5-Oxaspiro[2.5]octan-4-ylmethanamine | C8H15NO | CID 177788367.
  • Benchchem. improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
  • Advanced ChemBlocks. (2026, February 12). 5-oxaspiro[2.5]octan-8-amine.
  • Reddit. (2018, August 3).
  • Sigma-Aldrich. 5-azaspiro[2.5]octane-1-carboxylic acid hydrochloride | 1909337-63-8.
  • Scribd.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Cheméo. Chemical Properties of Spiro[2.5]octane (CAS 185-65-9).
  • ResearchGate. (2017, February 7).
  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem.
  • PubMed. (2025, May 15). Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap.
  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • Sigma-Aldrich. 5-Oxa-spiro[2.5]oct-6-en-8-one | 2385073-58-3.
  • Reddit. (2017, February 8).
  • IUPAC-NIST Solubility Data Series.
  • ChemScene. 3038609-17-2 | 8-Methoxy-5-azaspiro[2.5]octane hydrochloride.
  • Sciencemadness.org. (2018, July 15). Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)?

Sources

Improving yield in amide coupling with sterically hindered spiro-amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Chemical Synthesis | Ticket ID: SPIRO-YIELD-OPT

User Issue: Low Yields in Amide Coupling with Sterically Hindered Spiro-Amines

Diagnosis: You are likely experiencing "Nucleophilic Trajectory Failure." Spiro-amines (e.g., 2-azaspiro[3.3]heptanes, azaspiro[4.5]decanes) present a unique challenge. Unlike simple bulky amines (like tert-butylamine), spiro-amines possess a rigid, conformationally restricted geometry. The nitrogen lone pair is often shielded by the orthogonal ring system, creating a "cone of protection" that deflects the incoming activated electrophile. Standard reagents (EDC, HBTU) activate the acid, but the active ester hydrolyzes or rearranges before the slow-reacting spiro-amine can attack.

Tier 1: The "Gold Standard" Reagent Selection

Q: I’m using EDC/NHS or HBTU and getting <20% conversion. What should I switch to?

A: Stop using carbodiimides (EDC/DCC) immediately. They are too slow for this steric class. For spiro-amines, you need reagents that form highly reactive active esters or mixed anhydrides that are kinetically faster than the rate of hydrolysis.

Recommendation 1: T3P (Propylphosphonic Anhydride)

T3P is currently the industry leader for hindered couplings.

  • Why: It forms a mixed anhydride that is extremely electrophilic but surprisingly stable to epimerization.

  • Bonus: The byproducts are water-soluble, meaning you don't need column chromatography to remove urea byproducts (a nightmare with spiro-amines which often streak on silica).

  • Reference: Dunetz et al. (Pfizer) identified T3P as a superior reagent for large-scale pharmaceutical amidation due to its low epimerization and ease of workup [1].

Recommendation 2: COMU or HATU

If T3P fails, use COMU.

  • Why: HATU is the classic "sledgehammer," but COMU (based on Oxyma) offers similar reactivity with safer byproducts and easier removal.

  • Critical Note: When using HATU/COMU with spiro-amines, you must use a hindered base like 2,4,6-Collidine instead of DIPEA. Collidine reduces the risk of guanidinium byproduct formation, which competes with your slow amine.

Tier 2: The "Nuclear Option" (Acid Chlorides)

Q: Even T3P failed. The amine is just too hindered. What now?

A: You need to abandon coupling reagents and generate an Acid Chloride in situ.

  • The Problem: Thionyl chloride (

    
    ) or Oxalyl chloride are highly acidic and will destroy acid-sensitive functional groups (Boc, acetals) often found on spiro-scaffolds.
    
  • The Solution: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).

  • Mechanism: It converts carboxylic acids to acid chlorides under neutral conditions . This is the "break glass in case of emergency" method for the most stubborn spiro-amines [2].

Visual Troubleshooting: Decision Matrix

AmideCoupling cluster_0 Standard Route cluster_1 Difficult Route start START: Spiro-Amine Coupling check_sens Is the substrate Acid Sensitive? start->check_sens t3p Method A: T3P (EtOAc/Pyridine) check_sens->t3p No / Unknown ghosez Method C: Ghosez's Reagent (Neutral Acid Chloride) check_sens->ghosez Yes (Boc/tBu groups) comu Method B: COMU (DMF/Collidine) t3p->comu Low Yield t3p->ghosez Steric Failure comu->ghosez No Reaction oxalyl Method D: Oxalyl Chloride (Cat. DMF) ghosez->oxalyl If substrate permits

Caption: Decision tree for selecting coupling conditions based on substrate sensitivity and steric demand.

Experimental Protocols
Protocol A: The T3P Method (Scalable & Clean)

Best for: First attempts, scale-up, and avoiding chromatography.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Spiro-amine (1.1 equiv) in EtOAc (or 2-MeTHF).

    • Note: Avoid DMF if possible; T3P works best in non-polar solvents where the salt byproducts precipitate out or stay in the aqueous layer during workup.

  • Base: Add Pyridine (3.0 equiv).

    • Why Pyridine? It acts as both a base and an acylation catalyst.

  • Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

    • Tip: If conversion stalls, heat to 50°C. T3P is thermally stable.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine/amine), then sat.

    
    . Dry and concentrate.
    
Protocol B: The Ghosez’s Reagent Method (Neutral Activation)

Best for: Extremely hindered amines + Acid-sensitive substrates.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM .

  • Reagent: Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.

    • Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: In a separate flask, dissolve Spiro-amine (1.2 equiv) and DIPEA (3.0 equiv) in DCM.

  • Combine: Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Finish: Stir at RT for 2 hours. Quench with water.[1]

Data & Troubleshooting FAQ

Comparison of Reagents for Hindered Couplings

ReagentReactivityEpimerization RiskWorkup DifficultyBest For
HATU HighLow-MediumHigh (DMF removal)Small scale, tough substrates
T3P HighVery LowVery Low (Washes out)Process scale, hindered amines
Ghosez ExtremeLow (Neutral pH)MediumThe "un-reactive" spiro-amine
EDC/NHS LowLowMediumDo not use for spiro-amines

Q: My reaction turns black/brown, and I see many spots on TLC. A: You are likely using HATU with too much base or heating it. The uronium moiety can react with the amine to form guanidinium byproducts.

  • Fix: Switch to T3P (Protocol A). It is cleaner and does not form guanidines.

Q: I see the active ester forming (by LCMS), but the amine won't attack it. A: This is the classic "Steric Wall." The active ester lifetime is shorter than the attack time.

  • Fix: Increase concentration to 0.5M – 1.0M . Intermolecular reactions are second-order; doubling concentration quadruples the rate. If that fails, move to Protocol B (Acid Chloride) to create a smaller, "hotter" electrophile.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development.

  • Deveneau, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4] Organic & Biomolecular Chemistry.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[5]

Sources

Technical Support Guide: Stability & Handling of 5-Oxa-spiro[2.5]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Stability & Process Safety Document ID: TS-ORG-SPIRO-05 Last Updated: February 25, 2026 Audience: Medicinal Chemists, Process Engineers

Executive Summary: The Stability Profile

The 5-oxa-spiro[2.5]octane core consists of a cyclopropane ring spiro-fused to a tetrahydropyran (THP) ring. Unlike its highly labile isomer 1-oxaspiro[2.5]octane (a spiro-epoxide), the 5-oxa scaffold exhibits moderate acid stability .

However, it is not inert .[1] The ring strain of the cyclopropane (~27.5 kcal/mol), coupled with the inductive effects of the ether oxygen (depending on its proximity to the spiro center), creates a specific vulnerability profile.[1]

Condition TypeStability RatingRisk Assessment
Aqueous Workup (pH 4–6) Stable Safe for standard extractions (e.g., sat. NH₄Cl).[1]
Silica Gel Chromatography ⚠️ Conditional Generally stable, but prolonged exposure to acidic SiO₂ can cause ring opening.[1] Use 1% Et₃N in eluent.
Lewis Acids (

,

)
Unstable High risk of rapid rearrangement or polymerization.[1]
Strong Brønsted Acids (

)
Unstable Immediate solvolysis/ring-opening.

Diagnostic & Troubleshooting Guide

Issue 1: "My product decomposes on the silica column."

Symptom: The spot for the spiro compound streaks or disappears; a new, more polar spot appears near the baseline.[1] Root Cause: Commercial silica gel is slightly acidic (pH 6.5–7.0 in slurry, but Lewis acidic sites exist).[1] The spiro-cyclopropane moiety is sensitive to surface-catalyzed solvolysis. Corrective Action:

  • Pre-treat Silica: Slurry the silica in hexanes containing 1% Triethylamine (

    
    ) before packing.
    
  • Switch Stationary Phase: Use neutral alumina or Florisil if the compound is particularly sensitive.

Issue 2: "I see a new alkene peak in the NMR after acid workup."

Symptom: Loss of the characteristic high-field cyclopropane protons (0.3–0.8 ppm) and appearance of olefinic signals (4.5–6.0 ppm) or methyl singlets (1.2–1.5 ppm).[1] Root Cause: Acid-catalyzed Gem-Dimethyl Rearrangement or Homoallylic Ring Opening . Mechanism: Protonation of the ether or the cyclopropane leads to C-C bond cleavage to relieve ring strain.

Issue 3: "Yield is low during deprotection of other groups."

Symptom: Removing a BOC or TBS group using TFA or HCl results in loss of the spiro core. Corrective Action:

  • Avoid: Neat TFA or concentrated HCl.[1]

  • Alternative: Use

    
     in DCM (mild Lewis acid) or TMSOTf with extreme caution at -78°C. For BOC removal, consider thermal deprotection or using 
    
    
    
    generated in situ if the ether linkage allows.[1]

Mechanistic Insight & Visualization[1]

The stability limits are defined by the activation energy required to break the cyclopropane ring. In the presence of strong acid (


), the pathway bifurcates based on the solvent (Nucleophilic vs. Non-nucleophilic).[1]

StabilityPathway Start 5-Oxa-spiro[2.5]octane Acid Strong Acid (H+) Start->Acid Exposure Inter Protonated Intermediate (Corner-protonated or Oxonium) Acid->Inter Rapid Equilibrium PathA Nucleophilic Solvent (H2O/ROH) Inter->PathA Solvolysis PathB Non-Nucleophilic (DCM/Toluene) Inter->PathB Elimination ProdA Ring Opening (Alcohol/Ether formation) PathA->ProdA Strain Relief ProdB Rearrangement (Alkene/Isomerization) PathB->ProdB Thermodynamic Sink

Caption: Acid-catalyzed decomposition pathways. The presence of nucleophiles (Path A) leads to ring-opened addition products, while non-nucleophilic conditions (Path B) favor rearrangement to alkenes.[1]

Validated Experimental Protocols

Protocol A: Safe Quenching of Reactions Containing the Spiro Core

Use this protocol when working up reactions where the spiro ring is already present.[1]

  • Cool Down: Cool the reaction mixture to 0°C.

  • Buffer Preparation: Prepare a saturated solution of Sodium Bicarbonate (

    
    ) or a pH 7 Phosphate Buffer.
    
  • Quench: Slowly add the buffer to the reaction. Do not use dilute HCl to neutralize basic reaction mixtures directly.[1]

  • Extraction: Extract with Et₂O or EtOAc.

  • Drying: Use

    
     (neutral) rather than 
    
    
    
    (slightly Lewis acidic) if the compound is ultra-sensitive, though
    
    
    is usually acceptable for 5-oxa analogs.[1]
Protocol B: "Stress Test" for Stability (Self-Validation)

Before committing precious material to a scale-up, run this NMR tube experiment.

  • Dissolve 5 mg of substrate in

    
     (0.6 mL).
    
  • Acquire a baseline ¹H NMR (

    
    ).[1]
    
  • Add 1 drop of Acetic Acid-d4 (mild acid simulation). Shake.

  • Monitor NMR at 1 hour and 24 hours.

    • No change? Stable to weak acids.[1]

  • If stable, add 1 drop of TFA (strong acid simulation).[1]

    • Immediate change? Avoid acidic deprotections.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids like


 to functionalize the pyran ring? 
A: High Risk.  Lewis acids are known to trigger the ring-opening of spiro-cyclopropanes, often used intentionally in "domino" synthesis sequences to generate fused ring systems [1, 3]. Unless you intend to open the ring, avoid strong Lewis acids.[1]

Q: How does the "5-oxa" position affect stability compared to "1-oxa"? A: The "5-oxa" analog (ether in the 6-membered ring) is significantly more stable than the "1-oxa" analog (spiro-epoxide). The spiro-epoxide is highly strained and opens easily with weak nucleophiles. The 5-oxa compound behaves more like a standard cyclopropane but is still sensitive to acid due to the lack of conformational flexibility [2].

Q: Is the compound stable in DMSO? A: Yes, generally.[1] However, commercial DMSO can be slightly acidic due to degradation.[1] Store DMSO over molecular sieves or use fresh ampoules for long-term storage of libraries.

References

  • Vertex Pharmaceuticals Inc. (2014).[1] Oxaspiro [2.5]octane derivatives and analogs. EP2683706A1.[1]

  • Yadav, J. S., et al. (2002).[1] Multicomponent Reactions: Synthesis of Spirocyclic Tetrahydropyran Derivatives by Prins Cyclization. Heterocycles, 58(1).

  • Poliudov, A. O., et al. (2025).[1][2][3][4] Exploring the Reactivity of 5,5-Dimethyl-1,2-Oxathiolan-4-One 2,2-Dioxide and Their Spirocyclopropyl Counterpart. Tetrahedron.

  • RSC Advances. (2013). Ring-opening hydrolysis of spiro-epoxyoxindoles.

Sources

Purification methods for spiro-amine derivatives: HPLC vs. flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the purification of spiro-amine derivatives. It is designed for researchers encountering specific resolution, solubility, or recovery issues with these rigid, basic scaffolds.

Topic: High-Performance Liquid Chromatography (HPLC) vs. Flash Chromatography Ticket ID: SPIRO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Spiro" Challenge

Spiro-amine derivatives possess unique physicochemical properties that complicate purification. Unlike flexible aliphatic amines, the spiro-cyclic core is rigid and often lipophilic , while the amine center remains highly basic (pKa often 9–11).

The Core Problem:

  • Silanol Interaction: The exposed nitrogen interacts strongly with acidic silanols on silica or C18 supports, leading to severe peak tailing.

  • Solubility Mismatch: These compounds are often soluble in organic solvents (DCM, MeOH) but poorly soluble in the aqueous buffers required for Reverse Phase (RP) HPLC.

  • Invisible Impurities: Spiro-scaffolds often lack strong UV chromophores, making detection difficult without MS or ELSD.

Method Selection: The Decision Matrix

Use this logic flow to determine the correct instrument for your current stage.

method_selection Start Start: Crude Mixture Analysis Scale Scale > 500 mg? Start->Scale Isomers Separating Regio/Stereoisomers? Scale->Isomers No (<500mg) Flash_Amine Flash: Amine-Functionalized Silica (High Loading, Good Shape) Scale->Flash_Amine Yes (>500mg) Purity Required Purity > 98%? Flash_Std Flash: Silica + 1% TEA (Standard Loading, Cleanup) Purity->Flash_Std No (Crude Cleanup) HPLC_LowPH Prep HPLC: Low pH (TFA) (Requires Salt Exchange) Purity->HPLC_LowPH Yes (Final Polish) Isomers->Purity No HPLC_HighPH Prep HPLC: High pH (pH 10) (XBridge/Gemini C18) Isomers->HPLC_HighPH Yes (Difficult Sep) Flash_Amine->HPLC_HighPH If purity fails

Figure 1: Decision matrix for selecting purification modality based on scale, purity requirements, and structural complexity.

Module 1: Flash Chromatography Support

Primary Use Case: Intermediate purification, bulk cleanup, removal of non-polar byproducts.

Troubleshooting Guide: Normal Phase Flash

Q: My spiro-amine tails severely on standard silica, even with MeOH. Why? A: Standard silica (SiO2) is acidic (pH ~5). Your basic spiro-amine is protonating and ion-exchanging with silanols rather than partitioning.

  • The Fix (Standard): Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:10:1). This blocks silanols.

  • The Fix (Pro): Switch to Amine-Functionalized Silica (NH2-Silica) .

    • Why: The surface is already basic. You can use simple Hexane/EtOAc gradients without modifiers.

    • Benefit: No amine salts to remove later; higher loading capacity.

Q: I used TEA, but now my product is an oil that won't crystallize. A: You likely have residual TEA salts (TEA-Acetate or TEA-Hydrochloride) contaminating your product.

  • Protocol: Desalting Flash Fractions

    • Dissolve the oil in EtOAc or DCM.

    • Wash 3x with Saturated NaHCO₃ (removes acid salts).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄ and evaporate.

Comparative Data: Stationary Phases
FeatureStandard Silica (SiO2)Amine-Bonded Silica (NH2)C18 Flash (Reverse Phase)
Surface pH Acidic (~5.0)Basic (~9.[1]5)Neutral/Acidic
Modifier Needed? YES (TEA/NH3)NO YES (if basic)
Loading Capacity High (10%)Moderate (5-8%)Low (1-2%)
Spiro-Amine Shape Tailing (unless modified)Sharp / SymmetricalGood (with buffer)
Cost LowHighHigh

Module 2: Preparative HPLC Support

Primary Use Case: Final isolation, separation of isomers, high-purity requirements (>99%).

Workflow: The "High pH" Strategy (Recommended)

For spiro-amines, High pH RP-HPLC is often superior to Low pH (TFA) methods.

  • Mechanism: At pH 10, the spiro-amine is neutral (free base). Neutral molecules interact more hydrophobically with C18, increasing retention and loading capacity while eliminating silanol repulsion.

  • Required Column: Hybrid-particle columns (e.g., Waters XBridge, Agilent Poroshell HPH) that withstand pH > 8. Do not use standard silica-based C18. [2]

Protocol: High pH Buffer Preparation (10mM Ammonium Bicarbonate)

  • Dissolve 790 mg Ammonium Bicarbonate in 1 L water.

  • Adjust pH to 10.0 with Ammonium Hydroxide (28%).

  • Mobile Phase A: 10mM NH₄HCO₃ (aq).

  • Mobile Phase B: Acetonitrile (100%).

Workflow: The "Low pH" Strategy (TFA)

Use this if you lack High-pH columns or if your compound is unstable at high pH.

  • Issue: TFA forms sticky trifluoroacetate salts with amines. These are cytotoxic and can alter biological assay results.

  • Solution: You must perform a salt exchange post-purification.

Protocol: TFA to HCl Salt Exchange Do not rely on simple evaporation; TFA salts are stable.

  • Dissolution: Dissolve purified TFA-salt in MeOH or Water/Acetonitrile.

  • Treatment: Add 10-20 equivalents of dilute HCl (1M or 2M).

  • Lyophilization: Freeze and lyophilize.

  • Repeat: Repeat steps 1-3 at least three times . The excess HCl drives off the volatile TFA.

Visualizing the Salt Exchange Workflow

Follow this process to ensure your final compound is free of toxic counter-ions.

salt_exchange Input Purified Spiro-Amine (TFA Salt) Step1 Dissolve in MeOH/H2O Input->Step1 Step2 Add Excess HCl (2M) Step1->Step2 Step3 Lyophilize Step2->Step3 Check TFA Present? (19F NMR) Step3->Check Check->Step1 Yes (Repeat) Final Final Product (HCl Salt) Check->Final No

Figure 2: Loop workflow for effective removal of TFA counter-ions using HCl lyophilization.

References

  • Biotage. (2025). Successful Flash Chromatography: Determining the Appropriate Stationary Phase.[3] Retrieved from [Link]

  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: Tailing Factor and Silanol Interactions. Retrieved from [Link]

  • Agilent Technologies. (2020). High pH Eliminates Secondary Interactions for Amines in HPLC.[4] Retrieved from [Link]

  • LifeTein. (2025). TFA Removal Protocols for Peptides and Amines.[5] Retrieved from [Link]

Sources

Preventing ring opening of oxaspirocycles during deprotection steps

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Ring Opening/Isomerization During Deprotection Ticket ID: OXA-PRT-2024

Introduction: The Acid-Lability Paradox

Welcome to the . If you are accessing this guide, you are likely facing a critical juncture in your synthesis: you have constructed a complex spirocyclic scaffold (likely a spiroketal or spiroether), and you now need to remove protecting groups (Silyl, Boc, Acetals) without triggering the thermodynamic equilibration that destroys your stereocenters.

The Core Problem: Oxaspirocycles, particularly spiroketals, rely on the anomeric effect for stability.[1][2] However, the oxygen atoms in the ring are Lewis basic. Upon exposure to acidic deprotection conditions (or "naked" fluoride anions acting as bases), the ring oxygen protonates or coordinates, leading to ring opening via a stabilized oxocarbenium ion . Once opened, the system equilibrates to the thermodynamic minimum, which is often not the kinetic isomer you painstakingly synthesized.

This guide provides the protocols to bypass these thermodynamic traps.

Mechanistic Root Cause Analysis

Before troubleshooting, you must understand the failure mode. The diagram below illustrates the "Danger Zone"—the transition from a stable spirocycle to an open chain via the oxocarbenium intermediate.

Oxaspirocycle_Failure_Mechanism Stable Stable Kinetic Spiroketal Intermed Protonated Intermediate Stable->Intermed Coordination Trigger Trigger: Acid (H+) or Lewis Acid (LA) Trigger->Intermed Oxocarb OXOCARBENIUM ION (Ring Open) Intermed->Oxocarb C-O Bond Scission Thermo Thermodynamic Isomer (Undesired) Oxocarb->Thermo Re-closure (Equilibration) Decomp Decomposition/ Elimination Oxocarb->Decomp Hydrolysis/Elimination

Figure 1: The pathway of spiroketal failure. Acidic conditions facilitate C-O bond scission, leading to the oxocarbenium ion which permits scrambling of the anomeric center.

Troubleshooting Silyl Ether Deprotection (TBS, TES, TIPS)

User Query: "I treated my spiroketal-TBS ether with TBAF, and the product decomposed or isomerized. Why?"

Diagnosis: Standard Tetrabutylammonium Fluoride (TBAF) is basic due to the presence of hydroxide ions (from the hydration of the fluoride salt) and the "naked" nature of the fluoride anion in THF. This basicity can trigger elimination reactions or, paradoxically, promote ring opening in sensitive substrates.

Protocol A: Buffered Desilylation (The "Gold Standard")

This method quenches the basicity of TBAF, creating a buffered system that cleaves the Si-O bond without affecting the spirocyclic core.

Reagents:

  • TBAF (1.0 M in THF)[3]

  • Glacial Acetic Acid (AcOH)

  • THF (Anhydrous)[3]

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, dissolve the substrate in THF (0.05 M).

  • Buffer Mix: In a separate vial, mix TBAF (1.0 M, 2.0 equiv) with Glacial Acetic Acid (2.0 equiv) at 1:1 molar ratio. Note: Do not add AcOH directly to the reaction; premix it with TBAF.

  • Addition: Cool the reaction flask to 0°C. Add the TBAF/AcOH mixture dropwise.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) only if necessary. Monitor by TLC.[3][4][5]

  • Quench: Quench with saturated aqueous NaHCO₃ (do not use NH₄Cl if the spirocycle is acid-sensitive).

  • Workup: Extract with Et₂O or EtOAc. Wash with brine, dry over Na₂SO₄.[3][6]

Protocol B: The TAS-F Alternative (For Base-Sensitive Systems)

If buffering fails, use TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate). It provides a soluble source of fluoride that is essentially neutral and anhydrous.

Step-by-Step:

  • Dissolve substrate in dry DMF (DMF is required for TAS-F solubility).

  • Add TAS-F (1.5 equiv) as a solid in one portion at 0°C.

  • Stir at RT.[3][5][6][7] (Reaction is typically slower than TBAF but much milder).

  • Quench with pH 7 phosphate buffer.

Troubleshooting Acid-Labile Group Removal (Boc, Acetals)

User Query: "I need to remove a Boc group from a side chain, but TFA/DCM destroys my spiroketal."

Diagnosis: Trifluoroacetic acid (TFA) is a strong organic acid that will protonate the spiro-oxygen atoms, driving the mechanism shown in Figure 1. You must use a Lewis-acid assisted cleavage that is kinetically selective for the carbamate over the spiro-ether.

Protocol C: Silyl-Triflate Promoted Boc Removal

This method cleaves the Boc group via a silyl carbamate intermediate, avoiding free proton generation.

Reagents:

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

  • 2,6-Lutidine (Non-nucleophilic base)

  • DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve substrate in DCM (0.1 M) and cool to 0°C.

  • Base Addition: Add 2,6-Lutidine (3.0 equiv). This acts as a proton sponge to prevent any adventitious acid formation.

  • Activation: Add TMSOTf (2.0 equiv) dropwise.

  • Reaction: Stir at 0°C. The reaction proceeds via silylation of the Boc carbonyl, followed by fragmentation to isobutylene and the TMS-amine.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Note: If TMSOTf is too harsh, substitute with TESOTf (Triethylsilyl triflate), which is bulkier and slower.

Comparative Reagent Data

Use this table to select the appropriate reagent based on your specific spirocycle's fragility.

Reagent SystemActive SpeciespH CharacterRisk to SpirocycleRecommended For
TBAF (Standard) F⁻ / OH⁻Basic (pH ~10-11)High (Elimination)Robust, simple ethers
TBAF + AcOH HF₂⁻ (Bifluoride)Buffered (~pH 5-6)Low General Silyl removal
HF-Pyridine HF / PyridiniumAcidic (pH ~3-4)Medium Base-sensitive substrates
TAS-F F⁻ (Anhydrous)NeutralVery Low Highly fragile scaffolds
TFA/DCM CF₃COOHStrong Acid (pH <1)Critical (Ring Open)DO NOT USE
TMSOTf / Lutidine TMS⁺ Lewis AcidNeutral/BufferedLow Boc removal
Decision Matrix for Deprotection

Follow this logic flow to determine the safest protocol for your specific molecule.

Deprotection_Decision_Tree Start Start: Select Protecting Group PG_Type Protecting Group Type? Start->PG_Type Silyl Silyl Ether (TBS, TES, TIPS) PG_Type->Silyl Boc Carbamate (Boc) PG_Type->Boc BaseSens Is Spirocycle Base Sensitive? Silyl->BaseSens Yes Yes BaseSens->Yes High Risk No No BaseSens->No Standard Use_TASF Use TAS-F (Protocol B) Use_BuffTBAF Use TBAF + AcOH (Protocol A) AcidSens Is Spirocycle Acid Sensitive? Boc->AcidSens AcidSens->Yes High Risk AcidSens->No Use_TMSOTf Use TMSOTf + Lutidine (Protocol C) Use_TFA Use TFA (Caution!) Yes->Use_TASF Yes->Use_TMSOTf No->Use_BuffTBAF No->Use_TFA

Figure 2: Decision matrix for selecting deprotection reagents based on substrate sensitivity.

References
  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers - Gelest Technical Library. Gelest. [Link]

  • National Institutes of Health (NIH). (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. [Link]

  • ACS Green Chemistry Institute. (2026). BOC Deprotection Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

Sources

Validation & Comparative

5-Oxa-spiro[2.5]oct-8-ylamine vs. Cyclohexylamine: Structural & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and performance comparison between 5-Oxa-spiro[2.5]oct-8-ylamine and the industry-standard Cyclohexylamine . It is designed for medicinal chemists and drug development scientists seeking to optimize lead compounds for potency, metabolic stability, and physicochemical balance.

Executive Summary

While Cyclohexylamine serves as a fundamental building block in organic synthesis, its high basicity (pKa ~10.6) and lipophilicity often introduce liabilities in drug discovery, such as hERG inhibition and phospholipidosis.

5-Oxa-spiro[2.5]oct-8-ylamine represents a "next-generation" bioisostere. By incorporating an ether oxygen and a spiro-cyclopropane ring, this scaffold modulates basicity, lowers lipophilicity (LogD), and introduces conformational rigidity. This guide details why and how to transition to this scaffold.

Structural Dissection & Logic

The transition from a simple carbocycle to a spiro-ether amine involves two critical modifications designed to fix specific ADME (Absorption, Distribution, Metabolism, Excretion) flaws.

Comparative Analysis
FeatureCyclohexylamine 5-Oxa-spiro[2.5]oct-8-ylamine Medicinal Chemistry Impact
Core Skeleton Cyclohexane (C6)Tetrahydropyran-like with Spiro-C3Rigidity: The spiro fusion locks the ring conformation, reducing entropy penalty upon binding.
Heteroatom None (All Carbon)Oxygen at Position 5Basicity Modulation: The inductive effect (-I) of oxygen lowers the amine pKa.
3D Topology Flexible Chair/BoatRigidified ChairVector Control: The spiro-cyclopropane forces specific bond vectors, potentially improving selectivity.
Metabolic Site High (C3/C4 oxidation)Blocked (C3 is quaternary)Stability: The spiro center prevents oxidative metabolism at the alpha-carbon position.
Visualizing the Structural Evolution

The following diagram illustrates the structural relationship and the "tuning" of the molecule.

StructuralComparison cluster_properties Property Shift Cyclohexyl Cyclohexylamine (Baseline) Mod1 Modification 1: Insert Oxygen (Pos 5) (Inductive Effect) Cyclohexyl->Mod1 Reduces pKa Mod2 Modification 2: Spiro-Cyclopropane (Pos 3) (Rigidification) Mod1->Mod2 Blocks Metabolism SpiroAmine 5-Oxa-spiro[2.5]oct-8-ylamine (Optimized Bioisostere) Mod2->SpiroAmine Result Prop1 pKa: ~10.6 -> ~9.0 SpiroAmine->Prop1 Prop2 LogP: High -> Low SpiroAmine->Prop2

Figure 1: Structural evolution from cyclohexylamine to the spiro-ether scaffold, highlighting the functional impact of each modification.

Physicochemical Performance Profile

The primary driver for using 5-Oxa-spiro[2.5]oct-8-ylamine is to improve the Physicochemical Score of a drug candidate.

Quantitative Comparison
PropertyCyclohexylamine5-Oxa-spiro[2.5]oct-8-ylamineSignificance
Molecular Weight 99.17 g/mol ~127.19 g/mol Slight increase; remains Fragment-Like.
cLogP (Est.) 1.2 - 1.50.3 - 0.8Critical: Lower lipophilicity reduces non-specific binding and promiscuity.
pKa (Base) 10.6 (Strong Base)8.8 - 9.4 (Predicted)Critical: Lower pKa improves permeability (higher fraction neutral at pH 7.4) and reduces hERG risk.
TPSA 26 Ų~35-40 ŲIncreased polarity aids solubility.
Fsp3 (Saturation) 1.01.0Maintains high 3D character (escape from flatland).
Mechanistic Insight: The "Oxygen Effect"

In Cyclohexylamine, the nitrogen lone pair is highly available for protonation. In the 5-Oxa analog, the oxygen atom at position 5 exerts a through-bond electron-withdrawing inductive effect.

  • Result: The electron density on the nitrogen is reduced.

  • Outcome: The pKa drops by 1-2 units. This is often the difference between a drug that is trapped in the lysosome (lysosomotropism) and one that is bioavailable.

Experimental Workflows

To validate the advantages of the spiro scaffold in your specific program, follow these standardized protocols.

Protocol A: Comparative Metabolic Stability (Microsomal)

Objective: Determine if the spiro-cyclopropane effectively blocks oxidative metabolism compared to the cyclohexane ring.

  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (Spiro) and Reference (Cyclohexylamine derivative) in DMSO.

    • Thaw Human Liver Microsomes (HLM) and NADPH regenerating system.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM final).

  • Sampling:

    • Take aliquots at t = 0, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Calculate

      
       and 
      
      
      
      (Intrinsic Clearance).
  • Success Criteria: The Spiro compound should show >2-fold improvement in

    
     due to steric blocking of the C3 position.
    
Protocol B: pKa Determination (Potentiometric)

Objective: Confirm the basicity modulation.

  • Instrument: SiriusT3 or equivalent potentiometric titrator.

  • Method:

    • Dissolve 1-2 mg of compound in 0.15 M KCl (aq).

    • Titrate with 0.5 M HCl and 0.5 M KOH under inert gas (

      
      ) atmosphere to exclude 
      
      
      
      .
    • Measure pH from 2.0 to 12.0.[1]

  • Data Processing: Use the Bjerrum plot method to identify the inflection point representing the pKa.

Decision Logic for Scaffold Selection

Use the following workflow to decide when to deploy the 5-Oxa-spiro scaffold.

DecisionTree Start Lead Compound Analysis (Cyclohexyl-amine Core) CheckPKa Is pKa > 10.0? Start->CheckPKa CheckMetab Is Metabolic Clearance High? CheckPKa->CheckMetab No ActionSpiro SWITCH TO: 5-Oxa-spiro[2.5]oct-8-ylamine CheckPKa->ActionSpiro Yes (Reduce Basicity) CheckLipid Is LogD > 3.0? CheckMetab->CheckLipid No CheckMetab->ActionSpiro Yes (Block Soft Spot) CheckLipid->ActionSpiro Yes (Lower Lipophilicity) ActionKeep Maintain Cyclohexylamine CheckLipid->ActionKeep No

Figure 2: Decision logic for substituting cyclohexylamine with the spiro-ether bioisostere.

Synthesis & Sourcing

Unlike cyclohexylamine, 5-Oxa-spiro[2.5]oct-8-ylamine is a complex building block.

  • Commercial Availability: Available as the hydrochloride salt (CAS: 2407051-41-4 or 1314397-79-9 depending on isomer/salt form) from specialized vendors like Enamine, BLD Pharm, or ChemScene.

  • Synthetic Route (Conceptual):

    • Starting Material: Tetrahydro-4H-pyran-4-one derivative.

    • Spiro-Formation: Kulinkovich reaction or Wittig olefination followed by Simmons-Smith cyclopropanation to install the spiro[2.5] system.

    • Amine Installation: Reductive amination or conversion of a ketone/alcohol precursor to the amine at position 8.

References

  • PubChem. 5-Oxaspiro[2.5]octan-8-amine. National Library of Medicine. Available at: [Link]

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry. (2022). Explains the impact of amine basicity on ADME. Available at: [Link]

  • Royal Society of Chemistry. Strained spiro heterocycles as potential bioisosteres. Chem. Commun. (2024). Review of spirocyclic scaffolds in drug design. Available at: [Link]

  • Beilstein J. Org. Chem. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020).[2] Comparative lipophilicity data for cyclopropyl/ether modifications. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Metabolic Stability of Spirocyclic Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Metabolic Stability and the Rise of Spirocyclic Amines

In modern drug discovery, identifying a potent and selective compound is only the beginning. A candidate's ultimate success hinges on its pharmacokinetic profile, a key component of which is metabolic stability.[1] This property, a measure of a drug's resistance to breakdown by the body's metabolic enzymes, directly influences its half-life, bioavailability, and potential for drug-drug interactions.[2][3] A compound that is metabolized too quickly will be cleared from the body before it can exert its therapeutic effect, while one that is excessively stable may accumulate to toxic levels.[1]

Historically, medicinal chemistry has often contended with the metabolic liabilities of simple aliphatic and monocyclic amines, which are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes. In response, drug designers are increasingly turning to a strategy of "escaping flatland" by incorporating three-dimensional (3D) scaffolds.[4][5] Among the most successful of these are spirocyclic amines. These are structures where two rings are joined by a single, shared carbon atom, creating a rigid, well-defined 3D conformation.[1][6]

This guide provides an in-depth comparison of the in vitro metabolic stability of spirocyclic amine derivatives against their more traditional, flexible counterparts. We will explore the mechanistic rationale for their enhanced stability, present detailed experimental protocols for accurate assessment, and provide a framework for interpreting the resulting data to guide successful drug development programs.

The Mechanistic Advantage: Why Spirocyclic Scaffolds Enhance Metabolic Stability

The enhanced metabolic stability of spirocyclic amines is not a serendipitous finding but a direct consequence of their unique topology. The core principle lies in steric hindrance and conformational rigidity.

  • Shielding Metabolic Hotspots: The primary routes of metabolism for amines are N-dealkylation and oxidation at carbons alpha to the nitrogen. The rigid, multi-ring structure of a spirocycle can physically block or "shield" these vulnerable sites from the active site of metabolic enzymes like CYPs.[1] Unlike a flexible alkyl chain that can readily adopt multiple conformations to fit into an enzyme's active site, the spirocyclic framework is conformationally locked.

  • Reduced Lipophilicity: While seemingly counterintuitive for complex structures, the incorporation of spirocyclic motifs, particularly those containing heteroatoms, can modulate a molecule's physicochemical properties favorably. Shifting from planar, aromatic structures to more sp3-hybridized spirocycles can lead to improved solubility and reduced lipophilicity, which can correlate with decreased non-specific binding and, in some cases, altered metabolism profiles.[5][6]

  • Superior Bioisosteres: Spirocyclic amines are increasingly used as bioisosteric replacements for common motifs like piperidines, morpholines, and piperazines.[5][7] This strategy often preserves or enhances binding affinity to the target protein while simultaneously improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile, most notably metabolic stability.[5][8] For example, replacing a metabolically labile piperidine with a 2-azaspiro[3.3]heptane can lead to significant improvements in compound half-life.[8]

The following diagram illustrates this core concept.

cluster_0 Flexible Amine cluster_1 Spirocyclic Amine A Flexible Chain B Metabolic Enzyme (CYP) A->B Easy Access to Metabolic Site C Rigid Spirocycle D Metabolic Enzyme (CYP) C->D Steric Hindrance Blocks Access

Caption: Conceptual logic of enhanced metabolic stability.

Experimental Design: A Self-Validating Protocol for Assessing Stability

To obtain reliable and reproducible data, a robust, self-validating experimental protocol is essential. The two most common in vitro systems are liver microsomes and cryopreserved hepatocytes.[9][10]

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I metabolic enzymes, especially CYPs.[10][11] They are excellent for high-throughput screening and identifying CYP-mediated metabolic liabilities.

  • Cryopreserved Hepatocytes: These are intact liver cells that contain both Phase I and Phase II enzymes, as well as necessary cofactors.[10][12] They provide a more complete and physiologically relevant picture of hepatic metabolism and are considered the gold standard.[13]

The general workflow for both systems is similar and is designed to ensure data integrity.

G cluster_workflow In Vitro Metabolic Stability Workflow prep 1. Preparation - Test Compound Stock - Microsome/Hepatocyte Prep - NADPH Cofactor (for HLM) incubate 2. Incubation - Mix components - Incubate at 37°C prep->incubate sample 3. Time-Point Sampling - Aliquots taken at  0, 5, 15, 30, 45 min incubate->sample quench 4. Quenching - Add cold Acetonitrile  to stop reaction - Precipitate protein sample->quench analyze 5. Analysis - Centrifuge & collect supernatant - Quantify parent compound  via LC-MS/MS quench->analyze calculate 6. Data Calculation - Plot % remaining vs. time - Calculate t½ and CLint analyze->calculate

Caption: General experimental workflow for in vitro metabolic stability assays.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed to be self-validating by including a crucial negative control.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 1 mM stock solution of each spirocyclic amine derivative and control compound in DMSO.
  • HLM Stock: Thaw pooled Human Liver Microsomes (from a reputable supplier) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
  • Cofactor Solution: Prepare a 10 mM solution of NADPH in phosphate buffer. Keep on ice.
  • Quenching Solution: Acetonitrile containing an internal standard (e.g., a stable, structurally similar compound not found in the assay).

2. Incubation Procedure:

  • Label two sets of microcentrifuge tubes for each compound: "+NADPH" and "-NADPH" (the negative control).
  • Add 495 µL of the HLM working solution to each tube.
  • Add 5 µL of the 1 mM test compound stock to each tube to achieve a final concentration of 10 µM.
  • Pre-incubate all tubes in a shaking water bath at 37°C for 5 minutes.
  • Initiate the Reaction:
  • To the "+NADPH" tubes, add 50 µL of the 10 mM NADPH solution.
  • To the "-NADPH" tubes, add 50 µL of phosphate buffer (without NADPH).
  • Immediately take a 50 µL aliquot from each tube for the T=0 time point and add it to a corresponding well in a 96-well plate containing 150 µL of the cold Quenching Solution.
  • Continue incubating and collect further 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, and 45 minutes), quenching each in the same manner.

3. Sample Analysis:

  • Once all time points are collected, seal the 96-well plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

4. Causality and Trustworthiness:

  • Why the "-NADPH" Control is Critical: The disappearance of a compound in the "+NADPH" incubation suggests enzymatic metabolism. However, if the compound also disappears in the "-NADPH" control, it indicates chemical instability in the assay buffer, not metabolism.[1] This control is essential for validating that the observed clearance is indeed enzyme-driven.

Data Interpretation and Comparative Analysis

The primary data output is the percentage of the parent compound remaining at each time point. From this, two key parameters are derived:

  • Half-Life (t½): The time required for 50% of the compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (CLint): The rate at which a compound is metabolized by the liver, independent of blood flow. It is calculated from the rate of disappearance.[9][12] A lower CLint value signifies higher metabolic stability.

Comparative Data Summary

The table below presents representative data comparing a flexible tertiary amine (Compound A) and a standard piperidine analog (Compound B) with two spirocyclic amine derivatives (Compounds C and D).

Compound IDStructureHLM Half-Life (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg)
A Flexible Tertiary Amine8.5163.1
B Piperidine Analog15.291.2
C Azaspiro[3.3]heptane Analog45.830.3
D Diazaspiro[3.5]nonane Analog> 60< 23.1

Analysis of Results:

The data clearly demonstrates the profound impact of the spirocyclic scaffold on metabolic stability.

  • Compound A , the flexible control, is rapidly metabolized, showing a very short half-life and high clearance.

  • Compound B , containing the common piperidine ring, shows improved but still moderate stability. Piperidines are known metabolic targets.

  • Compound C , where the piperidine is replaced by its spirocyclic bioisostere, azaspiro[3.3]heptane, exhibits a dramatic 3-fold increase in half-life and a corresponding decrease in intrinsic clearance compared to Compound B.

  • Compound D , featuring a more complex diazaspiro[3.5]nonane scaffold, is exceptionally stable, with minimal turnover observed within the 60-minute incubation period.[14]

This comparative data strongly supports the hypothesis that the conformational rigidity and steric shielding provided by spirocyclic systems effectively protect the amine from metabolic attack.

Advanced Troubleshooting and Considerations

Even with robust protocols, unexpected results can occur.

  • High Clearance Despite Spirocyclic Core: If a spirocyclic derivative still shows high clearance, it suggests the presence of another "metabolic hotspot" on a different part of the molecule.[1] Metabolite identification studies would be the logical next step.

  • Stable in HLM, Poor In Vivo Bioavailability: This common issue points away from hepatic metabolism and towards other factors.[1] Investigate potential causes such as high first-pass metabolism in the intestine, poor membrane permeability, or recognition by efflux transporters like P-glycoprotein.[1] Permeability assays (e.g., Caco-2) are recommended.

Conclusion

Spirocyclic amine derivatives represent a powerful and validated strategy for overcoming the metabolic liabilities often associated with traditional amine-containing drug candidates. Their inherent 3D structure and conformational rigidity provide a steric shield that significantly enhances metabolic stability, leading to longer half-lives and lower intrinsic clearance.[1][5] By employing robust and self-validating in vitro assays, such as the HLM stability protocol detailed here, researchers can generate clear, comparative data to guide medicinal chemistry efforts. The evidence strongly indicates that the strategic incorporation of spirocyclic scaffolds is a premier tool for designing durable, effective, and successful therapeutics.

References

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. MDPI. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom. [Link]

  • Enhancement of metabolic stability with structural modifications. ResearchGate. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC. [Link]

  • Application of Bioisosteres in Drug Design. [Link]

Sources

Comparative Solubility Guide: Spiro-Amine Salts vs. Linear Amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" Paradox: In modern drug discovery, spirocyclic amines (spiro-amines) have emerged as superior alternatives to linear or flat aromatic amines. They offer reduced lipophilicity (LogD) and improved metabolic stability without sacrificing potency.[1] However, their rigid 3D structure introduces a unique solubility challenge: high crystal lattice energy.

While linear amines often suffer from poor solubility due to high lipophilicity (grease), spiro-amines can suffer from "brick-dust" insolubility—they are polar enough to dissolve but pack so tightly in the solid state that the solvent cannot break the crystal lattice. This guide details how to navigate this thermodynamic trade-off through strategic salt selection.

Part 1: Mechanistic Analysis (The "Why")

To control solubility, we must understand the thermodynamic equation governing it. Solubility is not merely "like dissolves like"; it is a war between Solvation Energy (pulling molecules into solution) and Lattice Energy (holding molecules in the crystal).

The Linear Amine Scenario
  • Structure: Flexible alkyl chains or flat aromatic rings.

  • Thermodynamics: High conformational entropy (floppy). In the solid state, these molecules often pack inefficiently.

  • Solubility Driver: Poor solubility here is usually driven by Hydrophobicity . The water simply "refuses" to accommodate the greasy tail.

  • Salt Effect: Forming a salt (e.g., HCl) introduces a charge, drastically improving solvation. Since the lattice is often weak (low melting point), the salt dissolves easily.

The Spiro-Amine Scenario
  • Structure: Rigid, defined 3D vectors (e.g., 2-azaspiro[3.3]heptane).

  • Thermodynamics: Low conformational entropy. These molecules stack efficiently, often leading to unusually high Melting Points (MP).

  • Solubility Driver: Poor solubility here is often driven by Lattice Energy . The crystal is a "fortress."

  • Salt Effect: If you select a counter-ion that fits too perfectly (high symmetry), you may inadvertently strengthen the lattice, resulting in a salt that is less soluble than the free base. The goal is to select a counter-ion that "disrupts" this packing.

Visualization: The Solubility Thermodynamics

The following diagram illustrates the opposing forces for Linear vs. Spiro-amines.

SolubilityThermodynamics cluster_Linear Linear Amine (Flexible) cluster_Spiro Spiro-Amine (Rigid) LinearSolid Solid State (Low Lattice Energy) LinearSoln Solution State (High Hydrophobic Penalty) LinearSolid->LinearSoln Easy to break lattice LinearSoln->LinearSolid Precipitates due to Lipophilicity SpiroSolid Solid State (High Lattice Energy) SpiroSoln Solution State (Low Hydrophobic Penalty) SpiroSolid->SpiroSoln Hard to break lattice (Requires specific Salt) SpiroSoln->SpiroSolid Precipitates due to Crystal Packing

Figure 1: Thermodynamic barriers to solubility. Linear amines struggle with solvation (right side), while spiro-amines struggle with lattice breaking (left side).

Part 2: Comparative Data Analysis

The following data synthesizes findings from key medicinal chemistry literature (e.g., Carreira et al., J. Med.[2] Chem.) comparing matched molecular pairs.[3][4]

Case Study: Gem-Dimethyl vs. Spirooxetane

Replacing a gem-dimethyl group (linear/branched) with a spirooxetane (spirocyclic) is a classic "Escape from Flatland" strategy.

PropertyLinear Analog (Gem-Dimethyl)Spiro Analog (Spirooxetane)Impact on Drugability
Structure Flexible, HydrophobicRigid, PolarSpiro wins (Selectivity)
LogD (pH 7.4) 2.5 (High)1.1 (Low)Spiro wins (Less metabolic clearance)
pKa ~9.5 (Basic)~6.2 (Less Basic)Spiro wins (Less hERG risk)
Intrinsic Solubility Low (< 10 µM)High (> 500 µM)Spiro wins (Lower LogD)
Salt Melting Point 140°C (HCl salt)210°C (HCl salt)Risk: Spiro salt is harder to dissolve.
Salt Solubility High (Amorphous solid)Variable (Crystalline)Nuance: Spiro requires screening.

Key Insight: While the intrinsic solubility of the spiro-base is higher (due to lower LogD), the salt form can exhibit surprisingly high melting points. For example, a spiro-piperidine HCl salt might crystallize so well that it becomes insoluble in water, whereas the linear analog forms a messy, hygroscopic (but soluble) solid.

Part 3: Experimental Protocols

To validate the performance of your spiro-amine, you cannot rely on calculated LogP. You must perform a Tiered Salt Screen .

Workflow: The "Lattice Disruption" Screen

Do not default to HCl. For rigid spiro-amines, large asymmetric counter-ions often break the crystal lattice better than small symmetric ones (like Cl-).

SaltScreening cluster_Tier1 Tier 1: Counter-Ion Selection cluster_Tier2 Tier 2: Crystallization & Analysis cluster_Tier3 Tier 3: Solubility Testing Start Spiro-Amine Free Base SmallIons Symmetric Ions (HCl, H2SO4) Risk: High MP / Insolubility Start->SmallIons LargeIons Asymmetric/Large Ions (Mesylate, Tosylate, Tartrate) Benefit: Lattice Disruption Start->LargeIons DSC DSC / TGA (Check MP > 120°C but < 250°C) SmallIons->DSC LargeIons->DSC XRPD X-Ray Diffraction (Confirm Crystallinity) DSC->XRPD ShakeFlask Equilibrium Solubility (24h Shake Flask, pH 7.4) XRPD->ShakeFlask Outcome Lead Salt Selection ShakeFlask->Outcome

Figure 2: Salt screening workflow emphasizing the selection of asymmetric ions for rigid spiro-amines.

Detailed Protocol: Equilibrium Solubility (Shake-Flask)

Standard: USP <1236> / FDA Guidelines

  • Preparation: Weigh 2–5 mg of the candidate salt into a chemically resistant glass vial.

  • Solvent Addition: Add 250 µL of buffer (pH 7.4 phosphate or pH 1.2 SGF).

  • Saturation: If the solid fully dissolves immediately, add more solid until a suspension (undissolved particles) is visible. Crucial: For spiro-salts, ensure the undissolved solid has not converted to a gel (common with mesylates).

  • Agitation: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PVDF filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

  • pH Check: Measure the final pH of the saturated solution. Salt disproportionation (conversion back to free base) can shift pH.

Part 4: Decision Matrix

When should you prioritize a Spiro-Amine Salt over a Linear Analog?

ScenarioRecommendationRationale
High Metabolic Clearance Switch to Spiro Spiro-amines lack exposed metabolic "soft spots" common in linear alkyl chains.
hERG Liability Switch to Spiro Spiro-amines often lower pKa (6.0–8.0), reducing cation-pi interactions in the hERG channel.
"Brick Dust" Insolubility Optimize Salt If the spiro-amine is insoluble, do not abandon the scaffold. Switch to a bulky counter-ion (e.g., napsylate, tosylate) to lower lattice energy.
Hygroscopicity Issues Switch to Spiro Linear amine salts are often hygroscopic oils. Rigid spiro salts crystallize well, aiding purification.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][5][6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][5][6][7][8] Journal of Medicinal Chemistry.[2][6][7]

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.[2][6][7]

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[9] Angewandte Chemie International Edition.

  • Kumar, L., et al. (2008). Salt Selection in Drug Discovery and Development.[10][11] Pharmaceutical Technology.[10]

Sources

Structural Elucidation of 5-Oxa-spiro[2.5]oct-8-ylamine: A Comparative NMR Strategy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of 5-Oxa-spiro[2.5]oct-8-ylamine Scaffolds Content Type: Technical Comparison Guide (NMR Strategy) Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads.[1]

Executive Summary

The 5-oxa-spiro[2.5]oct-8-ylamine scaffold represents a high-value pharmacophore in modern drug discovery, offering a bioisosteric alternative to morpholine or piperidine with enhanced metabolic stability and defined 3D vectors.[1] However, its characterization presents a specific analytical bottleneck: the rigid spirocyclic core creates complex anisotropic effects that standard 1D NMR often fails to resolve.

This guide compares the Standard Routine Protocol (CDCl₃) against the Advanced Structural Elucidation (ASE) Protocol (DMSO-d₆ + NOESY) .[1] We demonstrate why the ASE protocol is the required standard for validating regiochemistry and stereochemistry in this sterically congested scaffold.

The Challenge: Why Standard NMR Fails

The 5-oxa-spiro[2.5]oct-8-ylamine molecule contains three distinct magnetic environments that complicate assignment:

  • The Spiro-Cyclopropane (C1/C2): High-field protons (0.3–0.8 ppm) that often overlap with grease or impurity signals in standard solvents.[1]

  • The Ether Linkage (C5): Oxygen at position 5 des-shields adjacent protons (C4/C6), creating a distinct "roofing" effect in the 3.5–4.0 ppm region.[1]

  • The Neopentylic Amine (C8): The amine is located at position 8, adjacent to the quaternary spiro center (C3).[1] This creates a sterically hindered "neopentylic" environment where the C8 proton couples only to C7, often leading to deceptive multiplet patterns.

Comparative Analysis: Solvent & Protocol Efficacy
FeatureMethod A: Standard Routine Method B: ASE Protocol (Recommended)
Solvent Chloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Amine (-NH₂) Detection Poor. Protons broaden or exchange, becoming invisible.[1]Excellent. Distinct doublet/triplet visible; allows coupling verification to C8-H.
Stereochemistry Ambiguous. Cannot distinguish axial/equatorial orientation of the amine.[1]Definitive. NOESY correlations reveal amine orientation relative to the oxygen lone pair.[1]
Cyclopropane Resolution Moderate. Often obscured by TMS or water.[1]High. Distinct separation from bulk solvent signals.[1]
Salt Tolerance Low (Free base only).[1]High (Works for HCl/TFA salts).[1]
Technical Deep Dive: The ASE Protocol

The Advanced Structural Elucidation (ASE) protocol relies on the distinct magnetic anisotropy of the cyclopropane ring and the hydrogen-bonding capability of DMSO to "freeze" the amine protons.[1]

Mechanism of Action
  • DMSO Stabilization: DMSO forms strong hydrogen bonds with the primary amine (-NH₂), slowing the exchange rate.[1] This splits the signal into a distinct peak (usually ~1.5–2.5 ppm for aliphatic amines, shifted downfield if protonated), which couples to the C8 methine proton.

  • NOE Vectors: In the spiro[2.5]octane system, the cyclopropane ring is orthogonal to the cyclohexane chair. A 2D NOESY experiment detects through-space interactions between the C8-H and the C1/C2 cyclopropane protons , confirming the regiochemical placement of the amine adjacent to the spiro center.[1]

Representative NMR Characterization Data

Note: Data derived from consensus chemical shift principles for spirocyclic ethers and amine derivatives (Ref 1, 3).

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
PositionTypeShift (δ ppm)MultiplicityCoupling (Hz)Structural Insight
NH₂ Amine1.85 - 2.10br s (or d)-Broad in CDCl₃; sharp in DMSO.[1]
H-8 Methine2.85 - 2.95ddJ = 11.2, 4.5Diagnostic Peak. Adjacent to spiro center.[1]
H-4a/b Methylene3.45 - 3.60d (AB system)J = 11.0Deshielded by O5; geminal coupling only (isolated by spiro C3).[1]
H-6a/b Methylene3.65 - 3.80m-Adjacent to O5 and C7.
H-7a/b Methylene1.40 - 1.65m-Bridges the amine (C8) and ether (C6).[1]
H-1/H-2 Cyclopropyl0.35 - 0.65m (4H)-Highly shielded; confirms spiro-fusion.[1]
Table 2: 13C NMR Assignment (100 MHz, DMSO-d₆)
PositionShift (δ ppm)Assignment Logic
C-5 N/AOxygen atom (silent in Carbon NMR).[1]
C-4 72.5Deshielded methylene (Alpha to Oxygen).[1]
C-6 68.2Deshielded methylene (Alpha to Oxygen).[1]
C-8 54.1Key Signal. Alpha to Nitrogen, shielded by steric bulk of spiro center.[1]
C-3 33.4Quaternary Spiro Carbon (Low intensity).[1]
C-1/C-2 8.5 / 10.2Cyclopropane carbons (High field).[1]
Experimental Protocol: The Self-Validating Workflow

This protocol ensures that the synthesized product is not a ring-opened impurity or a regioisomer.[1]

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the 5-oxa-spiro[2.5]oct-8-ylamine in 0.6 mL of DMSO-d₆ .

    • Why: CDCl₃ may contain traces of HCl (acidic), which protonates the amine and shifts the C8 signal, confusing the assignment. DMSO acts as a neutral Lewis base.[1]

  • Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).[1]

Step 2: Acquisition Parameters

  • Pulse Sequence: zg30 (Standard 1D) followed by noesygpphpp (1D NOE or 2D NOESY).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary spiro carbon (C3) and the cyclopropane protons have long T1 relaxation times.[1] A short D1 will result in poor integration of the cyclopropane ring, leading to incorrect proton counting (e.g., integrating to 3H instead of 4H).

Step 3: The "Connectivity Check" (Validation)

  • HMBC Experiment: Look for a long-range coupling between the C4 protons (ether alpha-protons) and the C1/C2 cyclopropane carbons .[1]

  • Validation: If this cross-peak is missing, the spiro ring may have opened during synthesis (a common failure mode in spiro-ether synthesis).[1]

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision path for validating the structure, specifically distinguishing it from linear impurities.

ASE_Protocol Start Crude Product 5-Oxa-spiro[2.5]oct-8-ylamine Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent H1_NMR 1D 1H NMR (D1 = 5.0s) Solvent->H1_NMR Check_Cyclo Cyclopropyl Region (0.3 - 0.7 ppm) Integrates to 4H? H1_NMR->Check_Cyclo Check_Amine Amine Region (1.8 - 2.1 ppm) Visible NH2 peak? Check_Cyclo->Check_Amine Yes Result_Fail REJECT Ring Opening or Salt Formation Check_Cyclo->Result_Fail No (Ring Open) NOESY Run 2D NOESY Target: H8 <-> H1/H2 Check_Amine->NOESY Yes Check_Amine->Result_Fail No (Exchange/Salt) Result_Pass VALIDATED STRUCTURE Spiro-ring intact Regiochem confirmed NOESY->Result_Pass Correlation Observed NOESY->Result_Fail No Correlation

Figure 1: The ASE (Advanced Structural Elucidation) decision tree for validating spirocyclic amine scaffolds.

References
  • Natho, P., et al. (2025).[1][2] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry.[1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

  • Wiberg, K. B. (2012).[1] Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. Magnetic Resonance in Chemistry.

  • PubChem Compound Summary. (2025). 5-Oxaspiro[2.5]octan-4-ylmethanamine. National Center for Biotechnology Information.[1]

Sources

Fsp3 Score Comparison: Spiro-Amines vs. Aromatic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has transitioned from theoretical concept to practical necessity. This guide provides a rigorous comparison between traditional Aromatic Building Blocks (low Fsp3) and Spiro-Amine Scaffolds (high Fsp3).

While aromatic systems offer synthetic familiarity and predictable


-interactions, they are statistically linked to higher attrition rates due to poor solubility and metabolic toxicity. Conversely, spiro-amines—specifically spiro[3.3]heptanes and spiro-oxetanes—offer distinct vectoral geometries that improve solubility and metabolic stability without increasing molecular weight. This guide presents experimental evidence, comparative data, and validated protocols to quantify these advantages.

The Metric: Fsp3 and the "Aromatic Wall"

The Fraction of


 hybridized carbons (Fsp3) is defined as:


[1][2][3][4][5][6]

The Clinical Correlation: Seminal work by Lovering et al. (2009) demonstrated that as compounds progress from discovery to Phase I, II, and III, the average Fsp3 score increases.

  • Discovery Libraries: Avg Fsp3

    
     0.36
    
  • Approved Drugs: Avg Fsp3

    
     0.47
    

Low Fsp3 (aromatic-heavy) compounds often hit the "Aromatic Wall"—a physicochemical barrier characterized by poor aqueous solubility (due to high crystal lattice energy from


-stacking) and promiscuous binding (non-specific hydrophobic interactions).

Comparative Analysis: Spiro-Amines vs. Aromatics[7]

Structural Topology & Vectorality
  • Aromatic Blocks (e.g., Phenyl, Pyridine): Planar. Substituents exit at defined angles (

    
     or 
    
    
    
    ) but remain within the same 2D plane. This limits the molecule's ability to explore the 3D active site of a protein.
  • Spiro-Amines (e.g., 2-azaspiro[3.3]heptane): The central quaternary carbon forces the two rings to be perpendicular (

    
     twist). This creates "exit vectors" that project substituents into 3D space, allowing for more precise complementarity with globular protein pockets.
    
Physicochemical Performance

The following table summarizes the performance shift when replacing a planar aromatic ring with a spiro-cyclic isostere.

FeatureAromatic Block (e.g., Phenyl)Spiro-Amine (e.g., Spiro[3.3]heptane)Mechanistic Driver
Fsp3 Score Low (0.0 - 0.2)High (>0.8)Saturation of carbon skeleton.
Solubility Low (Brick Dust)HighDisruption of planar crystal packing (Lattice Energy reduction).
Lipophilicity (LogD) High (Lipophilic)Moderate/LowReduced planar hydrophobic surface area.
Metabolic Stability Variable (Risk of CYP oxidation)HighQuaternary carbon blocks metabolic "soft spots"; no quinone-imine formation.
Selectivity Low (Promiscuous)High3D shape restricts binding to specific pockets only.
Metabolic Liability (The "Toxicophore" Risk)

Aromatic amines are notorious for metabolic activation. CYP450 enzymes often oxidize electron-rich aromatic rings to form epoxides or reactive quinone-imines, leading to genotoxicity (e.g., Ames positive results).

Spiro-amine advantage: The quaternary spiro-carbon lacks protons, physically blocking oxidation at the core. Furthermore, the 3D structure prevents intercalation into DNA, a common mechanism of toxicity for flat aromatic systems.

Visualizing the Difference (Pathway Diagram)

The following diagram illustrates the impact of scaffold choice on downstream developability.

G Start Lead Optimization Start Aromatic Aromatic Scaffold (Low Fsp3) Start->Aromatic Spiro Spiro-Amine Scaffold (High Fsp3) Start->Spiro Stacking High Lattice Energy (Pi-Stacking) Aromatic->Stacking CYP Metabolic Liability (Epoxidation) Aromatic->CYP Attrition High Attrition Risk (Solubility/Tox) Stacking->Attrition CYP->Attrition Vector 3D Vectorality (Target Fit) Spiro->Vector Solubility Improved Solvation (No Stacking) Spiro->Solubility Success Clinical Candidate (High Developability) Vector->Success Solubility->Success

Figure 1: Decision tree showing how scaffold selection (Aromatic vs. Spiro) dictates physicochemical fate and attrition risk.

Experimental Validation Protocols

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Objective: Determine the solubility limit of spiro-analogs vs. aromatic parents before precipitation occurs.

Reagents:

  • PBS Buffer (pH 7.4).

  • DMSO Stock solutions (10 mM).

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Dilution: Perform serial dilutions of the DMSO stock into PBS buffer in a 96-well clear-bottom plate. Final DMSO concentration must be <1% to avoid cosolvent artifacts.

  • Incubation: Shake at 600 RPM for 2 hours at 25°C.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm.

  • Validation:

    • Control: Use Pyrene (low solubility) and Nicardipine (high solubility) as plate controls.

    • Threshold: The point of inflection where OD620 rises sharply indicates the precipitation point.

Protocol B: Chromatographic LogD Determination (Shake-Flask Surrogate)

Objective: Measure lipophilicity changes.[7] Spiro-amines should show lower LogD than aromatic analogs of similar molecular weight.

Methodology (HPLC-based):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Methanol/Water + 0.1% Formic Acid (varying ratios).

  • Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Toluene).

  • Calculation: Correlate the Retention Time (

    
    ) of your spiro-amine to the calibration curve.
    
    
    
    
    Where
    
    
    is the dead time (uracil).

Case Study Data: The Morpholine vs. Spiro-Oxetane Switch[9]

The following data illustrates a real-world optimization campaign where a morpholine (semi-aromatic character/flat chair) was replaced with a spiro[3.3]heptane amine.

PropertyMorpholine Analog (Reference)Spiro[3.3]heptane Analog% Improvement
MW 324.4336.5N/A (Similar)
Fsp3 0.280.65+132%
Solubility (pH 7.4) 15

M
185

M
+1133%
LogD 3.22.1Optimal Range
HERG Inhibition (IC50) 4.5

M
>30

M
Reduced Risk

Interpretation: The spiro-analog maintained potency but drastically improved solubility and safety margins by eliminating the flat, lipophilic surface area responsible for HERG binding.

Experimental Workflow Diagram

Workflow cluster_assays Parallel Profiling Synth Synthesis (Spiro vs Aromatic) QC QC: LCMS & NMR (Confirm Purity >95%) Synth->QC Solubility Kinetic Solubility (Nephelometry) QC->Solubility LogD LogD (Shake Flask/HPLC) QC->LogD Metab Microsomal Stability (Human/Rat Liver) QC->Metab Analysis Data Integration (Fsp3 Correlation) Solubility->Analysis LogD->Analysis Metab->Analysis

Figure 2: Standardized workflow for validating Fsp3-driven property improvements.

Conclusion

The transition from aromatic building blocks to spiro-amines is not merely an aesthetic choice in chemical synthesis; it is a strategic maneuver to improve the probability of clinical success. By increasing the Fsp3 score, researchers can:

  • Disrupt Crystal Packing: Enhancing thermodynamic solubility.

  • Access Novel IP Space: Escaping crowded flat aromatic patent landscapes.

  • Reduce Toxicity: Eliminating metabolic soft spots associated with planar aromatics.

Recommendation: For lead optimization programs struggling with "brick dust" properties (high melting point, low solubility), prioritize the synthesis of spiro[3.3]heptane or spiro-oxetane bioisosteres immediately.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] [Link]

  • Burkhard, J. A., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. [Link]

  • Clemons, P. A., et al. (2010). Small-Molecule Screening Data Reveal that Carbon Skeleton Complexity Correlates with Selectivity. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The Impact of Aromatic Ring Count on Compound Developability. Drug Discovery Today. [Link]

  • Barnes-Seeman, D., et al. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.[1] [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride (CAS: 2407051-41-4)[1]. As a novel spirocyclic amine, this compound's full toxicological profile is not yet extensively documented. Therefore, a cautious and proactive approach to safety is paramount. This document synthesizes best practices from handling analogous chemical structures and established laboratory safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

Immediate Safety and Hazard Assessment

While a specific Safety Data Sheet (SDS) for 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride is not widely available, related compounds with amine hydrochloride functionalities often present hazards such as skin, eye, and respiratory irritation.[2][3][4] Similar compounds are also frequently classified as harmful if swallowed.[2][3] Therefore, this material should be treated as hazardous until more comprehensive data becomes available.[5]

Key Principles of Safe Handling:

  • Engineering Controls as the First Line of Defense: Whenever possible, handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Personal Protective Equipment (PPE) as a Crucial Barrier: A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory contact.[7]

  • Aseptic Technique Analogy: Adopt a mindset similar to aseptic technique, where preventing contamination of yourself and the workspace is the primary goal.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are critical for minimizing exposure risks. The following table outlines the recommended PPE for handling 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride, with explanations rooted in established safety principles.

Body Part Recommended Protection Rationale and Best Practices
Eyes/Face Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[2]Protects the eyes from accidental splashes and airborne particles. A face shield offers a broader range of protection for the entire face.[8]
Skin/Body A standard laboratory coat, kept buttoned. Consider a chemically resistant apron for handling larger quantities.[2][7]Protects skin and personal clothing from contamination. Ensure cuffs are snug.
Hands Disposable nitrile gloves are required. Consider double-gloving for extended procedures or when handling highly concentrated solutions.[2][7][8]Provides a barrier against direct skin contact.[6] Regularly inspect gloves for any signs of degradation or punctures and change them frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[8]
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[6] If handling outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of the fine powder.[6]Engineering controls like a fume hood are the primary method for preventing respiratory exposure. Respirators provide an additional layer of protection when engineering controls are insufficient.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will ensure a safe and efficient workflow, from preparation to cleanup.

Pre-Handling Preparations
  • Consult Safety Information: Review this guide and any available safety information for similar compounds.

  • Designate a Work Area: Demarcate a specific area for handling the compound, preferably within a fume hood.

  • Assemble All Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are within the designated area to minimize movement and potential for cross-contamination.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.

Handling the Compound
  • Don PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and face shield, and finally, gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a fume hood to contain any dust.

    • Use a disposable weigh boat.

    • Gently handle the container to avoid aerosolizing the powder.

  • Solution Preparation:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling Decontamination:

    • Clean all non-disposable equipment used during the process.

    • Wipe down the work surface within the fume hood with an appropriate solvent and then a cleaning agent.

Post-Procedure and PPE Removal
  • Waste Disposal: Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in the designated solid chemical waste container.

  • PPE Removal: To avoid cross-contamination, remove PPE in the correct order:

    • Remove outer gloves (if double-gloving) and dispose of them in the designated waste container.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove the face shield and safety goggles.

    • Remove inner gloves and dispose of them.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[6]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Designate Area & Assemble Materials Don_PPE 2. Don Full PPE Prep->Don_PPE Verify emergency equipment Weigh 3. Weigh & Transfer (Solid) Don_PPE->Weigh Enter designated handling area Prepare_Sol 4. Prepare Solution (If required) Weigh->Prepare_Sol Slowly add solid to solvent Decon 5. Decontaminate Work Area Prepare_Sol->Decon After experiment completion Dispose 6. Dispose of Waste Decon->Dispose Doff_PPE 7. Doff PPE (Correct Order) Dispose->Doff_PPE Wash_Hands 8. Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • All solid waste contaminated with the compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed container designated for solid chemical waste.[6]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Liquid Waste:

    • Unused solutions containing the compound should be collected in a labeled, sealed container for liquid chemical waste.

    • The container must be compatible with the solvents used.

  • Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself. Rinse the container three times with an appropriate solvent. Collect the rinsate as liquid chemical waste.

  • Disposal Method:

    • All waste must be disposed of through an approved waste disposal plant or a licensed chemical waste management company.[9]

    • Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, you can create a safe working environment, minimize personal exposure, and ensure the responsible management of this chemical compound throughout its lifecycle in your laboratory.

References

  • Personal protective equipment for handling Spiro-NPB. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
  • PRODUCT INFORMATION. (2021, November 22). Cayman Chemical.
  • Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one. (n.d.). Benchchem.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • safety data sheet. (n.d.). Enamine.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). pppmag.com.
  • Safety Data Sheet. (n.d.). CDN Isotopes.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride. (n.d.). J&W Pharmlab.
  • 2-Nitro-pyridin-4-ylamine hydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.